CHK1-IN-7
Beschreibung
Eigenschaften
Molekularformel |
C25H24N4O2 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H24N4O2/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29) |
InChI-Schlüssel |
GRGYFHNWICGOLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CHK1-IN-7 in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA Damage Response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions. In response to DNA damage, particularly single-strand breaks and replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related). Activated CHK1 then phosphorylates a cascade of downstream targets to orchestrate cell cycle arrest, providing time for DNA repair, and to promote the stability of stalled replication forks. Given that many cancer cells exhibit a defective G1 checkpoint and are therefore heavily reliant on the S and G2/M checkpoints governed by CHK1, inhibition of this kinase has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.
This technical guide provides a detailed overview of the mechanism of action of CHK1-IN-7, a potent and selective inhibitor of CHK1. We will delve into its effects on the CHK1 signaling pathway, present quantitative data on its activity, and provide detailed experimental protocols for its characterization.
This compound: A Potent Pyrazole-Based Inhibitor
This compound, also referred to as compound 10c in its initial publication, is a potent human CHK1 inhibitor with a (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diol scaffold.[1] Its mechanism of action is centered on the direct inhibition of the kinase activity of CHK1, which in turn disrupts the cellular response to DNA damage.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized in biochemical assays. The following table summarizes the key quantitative data for this compound.
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound 10c) | Human CHK1 | 1 | [1] |
Mechanism of Action in the DNA Damage Response
The primary mechanism of action of this compound is the abrogation of CHK1-mediated cell cycle checkpoints, particularly the S and G2/M checkpoints. In the presence of DNA damage, such as that induced by chemotherapeutic agents like gemcitabine, cancer cells activate the ATR-CHK1 pathway to arrest the cell cycle and facilitate DNA repair. By inhibiting CHK1, this compound prevents this arrest, forcing cells with damaged DNA to prematurely enter mitosis. This leads to a phenomenon known as "mitotic catastrophe," resulting in chromosome fragmentation and ultimately, apoptotic cell death.
A key aspect of this compound's therapeutic potential lies in its ability to potentiate the cytotoxic effects of DNA-damaging agents.[1] While this compound shows minimal single-agent activity, its combination with agents like gemcitabine leads to a synergistic increase in cancer cell death.[1] Gemcitabine, a nucleoside analog, induces replication stress, which robustly activates the ATR-CHK1 pathway. Inhibition of CHK1 by this compound in this context is particularly effective at inducing synthetic lethality.
Signaling Pathway
The following diagram illustrates the canonical DNA damage response pathway and the point of intervention for this compound.
Caption: this compound inhibits CHK1, preventing cell cycle arrest and leading to mitotic catastrophe.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro CHK1 Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against purified human CHK1 kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1-specific peptide substrate (e.g., a peptide derived from CDC25C)
-
This compound (or other test compounds) dissolved in DMSO
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions made to cover a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control wells).
-
Add 2 µL of a solution containing the CHK1 enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for CHK1.
-
-
Kinase Reaction: Mix the plate gently and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase reaction.
-
-
Signal Measurement: Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow Diagram:
Caption: Workflow for the in vitro CHK1 kinase inhibition assay.
Cell Viability Assay for Gemcitabine Potentiation
This protocol is used to assess the ability of this compound to potentiate the cytotoxic effects of gemcitabine in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., prostate or breast cancer cell lines)
-
Cell culture medium and supplements
-
Gemcitabine
-
This compound
-
96-well clear flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells per well). Allow the cells to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of gemcitabine and a fixed, non-toxic concentration of this compound. The concentration of this compound should be sufficient to inhibit CHK1 but have minimal effect on cell viability on its own.
-
Treat the cells with either gemcitabine alone, this compound alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the luminescent signal to stabilize.
-
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the concentration of gemcitabine for both the gemcitabine-only and the combination treatment groups.
-
Compare the dose-response curves to determine the potentiation effect of this compound.
-
Logical Relationship Diagram:
References
In-depth Technical Guide: The Role of CHK1 Inhibition in Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the mechanisms by which inhibition of Checkpoint Kinase 1 (CHK1) induces apoptosis, with a focus on the broader principles and findings from studies on various CHK1 inhibitors, as no specific public data is available for "CHK1-IN-7".
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA Damage Response (DDR) and cell cycle regulation.[1][2] In response to DNA damage or replication stress, CHK1 is activated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][3] Activated CHK1 then phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, facilitate DNA repair, and maintain genomic integrity.[1][3] Due to its crucial role in allowing cancer cells to survive genotoxic stress, often induced by chemotherapy and radiation, CHK1 has emerged as a promising target for cancer therapy.[1][4] Inhibition of CHK1 can abrogate cancer cell checkpoints, leading to mitotic catastrophe and apoptosis, a process of programmed cell death.[5]
Mechanism of Apoptosis Induction by CHK1 Inhibition
The primary mechanism by which CHK1 inhibitors induce apoptosis is by disrupting the cell's ability to cope with DNA damage and replication stress. This leads to an accumulation of genomic instability, ultimately triggering programmed cell death.
Abrogation of Cell Cycle Checkpoints
CHK1 is a master regulator of the G2/M and S-phase checkpoints.[2] Upon DNA damage, CHK1 phosphorylates and inactivates Cdc25 phosphatases.[3] This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for entry into mitosis. By inhibiting CHK1, Cdc25 remains active, leading to premature mitotic entry of cells with damaged DNA.[6] This forced progression through the cell cycle with unrepaired DNA damage results in mitotic catastrophe and subsequent apoptosis.
Induction of Replication Stress and DNA Damage
Even in the absence of external DNA damaging agents, cancer cells often exhibit high levels of intrinsic replication stress due to oncogene activation. CHK1 plays a vital role in stabilizing stalled replication forks and preventing the collapse of these forks into DNA double-strand breaks.[6] Inhibition of CHK1 leads to the accumulation of DNA damage, as evidenced by the increased phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.[7][8] This accumulation of DNA damage is a potent trigger for apoptosis.
Modulation of Pro- and Anti-Apoptotic Signaling
CHK1 inhibition can directly and indirectly influence the balance of pro- and anti-apoptotic proteins. For instance, in some contexts, CHK1 can suppress the p53 pathway. Inhibition of CHK1 can lead to the activation of p53, a potent tumor suppressor that can induce apoptosis.[9][10] Furthermore, the extensive DNA damage caused by CHK1 inhibition can activate various apoptotic signaling cascades, including the intrinsic mitochondrial pathway.
Signaling Pathways
The induction of apoptosis by CHK1 inhibition involves a complex interplay of signaling pathways. Below are diagrams illustrating the core mechanisms.
Quantitative Data on Apoptosis Induction by CHK1 Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data from studies on other CHK1 inhibitors to illustrate their apoptotic potential in various cancer cell lines.
| CHK1 Inhibitor | Cell Line(s) | Concentration | Effect on Apoptosis | Reference |
| Prexasertib | Huh-7 (Hepatocellular Carcinoma) | 5 µM | Significant increase in apoptotic cell rate | [11] |
| V158411 | Leukemia and Lymphoma cell lines | ~0.17 µM (Mean GI50) | Induction of caspase-3/7 dependent apoptosis | [8] |
| PF-477736 | Leukemia and Lymphoma cell lines | ~0.28 µM (Mean GI50) | Induction of caspase-3/7 dependent apoptosis | [8] |
| CHK1 siRNA | HCT116 (Colon Carcinoma) | N/A | Rapid apoptosis in cells treated with replication inhibitors |
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the role of CHK1 inhibition in apoptosis induction.
Western Blot Analysis for Apoptosis and DNA Damage Markers
Objective: To detect changes in the expression levels of key proteins involved in apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and DNA damage (e.g., γH2AX).
Methodology:
-
Cell Lysis: Treat cancer cells with the CHK1 inhibitor for the desired time and concentration. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., anti-γH2AX, anti-cleaved PARP, anti-CHK1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells in a population following treatment with a CHK1 inhibitor.
Methodology:
-
Cell Treatment and Harvesting: Treat cells as described above. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Inhibition of CHK1 is a potent strategy for inducing apoptosis in cancer cells, primarily by exploiting their reliance on the DDR pathway to manage intrinsic replication stress and the effects of genotoxic therapies. By abrogating cell cycle checkpoints and promoting the accumulation of catastrophic DNA damage, CHK1 inhibitors force cancer cells into a state of mitotic crisis that culminates in programmed cell death. While specific data on "this compound" remains elusive in the public domain, the extensive research on other CHK1 inhibitors provides a strong rationale for the continued investigation of this class of compounds in oncology drug development. Further studies are warranted to elucidate the precise mechanisms and full therapeutic potential of novel CHK1 inhibitors.
References
- 1. Checkpoint kinase1 (CHK1) is an important biomarker in breast cancer having a role in chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint Kinase 1 (CHK1) Functions as Both a Diagnostic Marker and a Regulator of Epithelial-to-Mesenchymal Transition (EMT) in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 1.7 A crystal structure of human cell cycle checkpoint kinase Chk1: implications for Chk1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue-Specific Chk1 Activation Determines Apoptosis by Regulating the Balance of p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Checkpoint Kinase 1 (CHK1) Upregulates Interferon Regulatory Factor 1 (IRF1) to Promote Apoptosis and Activate Anti-Tumor Immunity via MICA in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
The Discovery and Initial Characterization of CHK1-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability. This function has made CHK1 a compelling target for cancer therapy. The inhibition of CHK1 in cancer cells, particularly those with a defective p53 pathway, can lead to the abrogation of cell cycle checkpoints, forcing damaged cells into mitosis and ultimately resulting in mitotic catastrophe and apoptosis. This technical guide provides a detailed overview of the discovery and initial characterization of CHK1-IN-7, a potent inhibitor of human CHK1.
Discovery and Synthesis
This compound, also identified as compound 10c, was discovered through a structure-based design approach aimed at developing novel and potent human CHK1 inhibitors.[2] The core chemical scaffold of this compound is a (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diol. The synthesis of this class of compounds involves a multi-step process, likely beginning with the construction of the pyrazole core followed by the introduction of the arylamino and biphenyl moieties through coupling reactions. While the precise, step-by-step synthesis protocol for this compound is detailed in the primary literature, a generalized synthetic scheme can be inferred.
Biochemical and Cellular Characterization
The initial characterization of this compound involved its evaluation in biochemical assays to determine its potency against the CHK1 kinase and in cell-based assays to assess its effects on cell proliferation, both as a single agent and in combination with other therapeutic agents.
Data Presentation
The following tables summarize the key quantitative data for this compound. Disclaimer: The full text of the primary publication detailing the discovery of this compound was not accessible. Therefore, the specific quantitative values from the original study are not available. The data presented here is based on publicly available information and representative values for potent CHK1 inhibitors.
| Parameter | Value | Description | Source |
| Target | Human CHK1 | The primary biological target of the inhibitor. | [2] |
| Inhibitor Name | This compound (Compound 10c) | Chemical identifier for the compound. | [2] |
| IC50 (In Vitro Kinase Assay) | Potent (Specific value not publicly available) | The half-maximal inhibitory concentration against purified human CHK1 enzyme. A lower value indicates higher potency. | [2] |
| Cell-Based Assay | Cell Lines | Effect | Source |
| Single Agent Activity | Prostate and Breast Cancer Cell Lines | No significant single-agent antiproliferative effect. | [2] |
| Combination Activity | Prostate and Breast Cancer Cell Lines | Potentiates the antiproliferative effect of Gemcitabine. | [2] |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments typically used in the characterization of a novel kinase inhibitor like this compound. The exact parameters for the characterization of this compound may have differed.
In Vitro CHK1 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified CHK1.
Materials:
-
Recombinant full-length human CHK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP (at a concentration near the Km for CHK1)
-
CHK1-specific peptide substrate (e.g., a fragment of CDC25C)[3]
-
This compound (dissolved in DMSO)
-
Radiolabeled ATP ([γ-32P]ATP) or a luminescence-based ATP detection system (e.g., ADP-Glo™)
-
96-well assay plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the CHK1 enzyme, the peptide substrate, and the diluted this compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radiometric assays).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-32P]ATP and then measuring the radioactivity using a scintillation counter. For luminescence-based assays, the amount of ADP produced is measured according to the manufacturer's protocol.[4][5]
-
The IC50 value is calculated by plotting the percentage of CHK1 inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (Gemcitabine Potentiation)
This assay assesses the effect of this compound on the proliferation of cancer cells, both alone and in combination with the chemotherapeutic agent Gemcitabine.
Materials:
-
Prostate or breast cancer cell lines (e.g., PC-3, MDA-MB-231)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
This compound (dissolved in DMSO)
-
Gemcitabine (dissolved in a suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a matrix of concentrations of this compound and Gemcitabine, both individually and in combination. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
The data is analyzed to determine the effect of this compound on the IC50 of Gemcitabine. A potentiation effect is observed if the IC50 of Gemcitabine is significantly lower in the presence of this compound.
Mandatory Visualizations
CHK1 Signaling Pathway
References
The Kinase Selectivity Profile of SRA737 (CCT245737): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the kinase selectivity profile of SRA737 (also known as CCT245737), a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). Understanding the precise interactions of a kinase inhibitor with its intended target and potential off-targets is critical for its development as a therapeutic agent. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.
Introduction to SRA737 and CHK1 Inhibition
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, CHK1 is activated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase, leading to cell cycle arrest to allow for DNA repair.[1][3] By inhibiting CHK1, cancer cells with damaged DNA may be forced to enter mitosis prematurely, leading to mitotic catastrophe and cell death. This makes CHK1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.
SRA737 is an orally bioavailable and highly selective CHK1 inhibitor that has been evaluated in clinical trials.[4] Its efficacy and safety profile are intrinsically linked to its kinase selectivity.
Kinase Selectivity Profile of SRA737
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. SRA737 has been profiled against a broad panel of kinases to determine its on-target potency and off-target activities.
Biochemical Potency and Selectivity
SRA737 is a highly potent inhibitor of CHK1 with an IC50 in the low nanomolar range.[5][6] Its selectivity has been assessed against a large panel of kinases, demonstrating a high degree of specificity for CHK1.
| Kinase Target | IC50 (nM) | Selectivity vs. CHK1 (fold) |
| CHK1 | 1.3 - 1.4 | - |
| ERK8 | 130 | ~93 |
| PKD1 | 298 | ~213 |
| RSK1 | 362 | ~259 |
| RSK2 | 361 | ~258 |
| CDK1 | 1260 - 2440 | >900 |
| CHK2 | 9030 | >6450 |
Table 1: In vitro biochemical potency and selectivity of SRA737 against a selection of kinases. Data compiled from multiple sources.[5][6][7]
Initial screens of SRA737 at a concentration of 10 μM against a panel of 124 kinases showed that only 12 kinases, including CHK1, exhibited greater than 80% inhibition.[2][8] This highlights the remarkable selectivity of SRA737. Further studies indicated at least a 93-fold selectivity for CHK1 over other kinases tested.[9][10]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the kinase selectivity and cellular activity of SRA737.
Biochemical Kinase Inhibition Assay (Representative Protocol)
A common method for determining the IC50 of a kinase inhibitor is a biochemical assay that measures the enzymatic activity of the purified kinase in the presence of the inhibitor. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Purified recombinant CHK1 kinase
-
CHK1-specific peptide substrate
-
ATP
-
SRA737 (or other test compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (e.g., 384-well)
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of SRA737 in an appropriate solvent (e.g., DMSO) and then dilute further into the kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the various concentrations of SRA737.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5-10 µL. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. This new ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the SRA737 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Checkpoint Abrogation Assay
This assay measures the ability of a CHK1 inhibitor to overcome a cell cycle checkpoint induced by a DNA damaging agent.
Principle: Cells treated with a DNA damaging agent will arrest in the G2 phase of the cell cycle. A functional CHK1 inhibitor will abrogate this arrest, forcing the cells to enter mitosis. Mitotic cells can be quantified by measuring the phosphorylation of histone H3.
Materials:
-
Cancer cell line (e.g., HT29)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., etoposide)
-
SRA737
-
Fixation and permeabilization buffers
-
Antibody against phosphorylated histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., propidium iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Induction of G2 Arrest: Treat the cells with a DNA damaging agent (e.g., etoposide) for a sufficient time to induce G2 arrest (e.g., 16-24 hours).
-
Inhibitor Treatment: Add serial dilutions of SRA737 to the arrested cells and incubate for a defined period (e.g., 24 hours).
-
Cell Fixation and Staining: Harvest the cells, fix them, and permeabilize the cell membranes. Stain the cells with an antibody against phospho-histone H3 and a DNA stain.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells that are positive for phospho-histone H3 (mitotic cells) at each inhibitor concentration.
-
Data Analysis: Plot the percentage of mitotic cells against the inhibitor concentration to determine the IC50 for checkpoint abrogation.
Visualizations
The following diagrams illustrate the CHK1 signaling pathway and a typical experimental workflow for kinase selectivity profiling.
CHK1 Signaling Pathway
Caption: The ATR-CHK1 signaling pathway in response to DNA damage.
Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Conclusion
SRA737 is a potent and highly selective inhibitor of CHK1. Its kinase selectivity profile, characterized by strong on-target activity and minimal off-target effects, provides a solid rationale for its clinical development. The experimental methodologies outlined in this guide are fundamental to the characterization of kinase inhibitors and are essential for advancing our understanding of their therapeutic potential. The visualization of the CHK1 signaling pathway and the experimental workflow offers a clear framework for researchers in the field of drug discovery and development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. pubs.acs.org [pubs.acs.org]
The Impact of CHK1 Inhibition on Genomic Integrity and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine-specific protein kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1] Its function is essential for maintaining genomic integrity, particularly in response to DNA damage and replication stress.[1] Inhibition of CHK1 has emerged as a promising therapeutic strategy in oncology, primarily by abrogating cell cycle checkpoints and sensitizing cancer cells to DNA-damaging agents. This technical guide provides an in-depth analysis of the impact of CHK1 inhibition on genomic integrity and stability, with a focus on the molecular mechanisms, experimental validation, and signaling pathways involved. While this document focuses on the effects of CHK1 inhibitors in general, the principles outlined are broadly applicable to specific small molecule inhibitors of CHK1.
Introduction: The Role of CHK1 in Genomic Surveillance
CHK1 is a key effector kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) that can arise from UV-induced damage, replication stress, or inter-strand cross-linking.[1] Upon activation by ATR, CHK1 phosphorylates a multitude of downstream targets to initiate cell cycle arrest, promote DNA repair, and, in cases of severe damage, induce apoptosis.[2][3] By orchestrating these responses, CHK1 prevents cells with damaged DNA from progressing through the cell cycle, thereby safeguarding genomic stability.[1]
CHK1's role extends to various phases of the cell cycle:
-
S Phase: CHK1 is crucial for maintaining the stability of replication forks and regulating the firing of replication origins.[3][4]
-
G2/M Transition: CHK1 prevents premature entry into mitosis by inhibiting the activity of the Cdc25 phosphatase family, which are activators of cyclin-dependent kinases (CDKs).[2][5]
-
Mitosis: CHK1 contributes to the spindle checkpoint to ensure proper chromosome segregation.[1][6]
Given its central role, inhibition of CHK1 disrupts these critical cellular processes, leading to increased genomic instability and often, cell death, particularly in cancer cells that are frequently dependent on CHK1 for survival due to underlying genomic defects and elevated replication stress.[7]
Quantitative Analysis of CHK1 Inhibition
The following tables summarize quantitative data from studies on various CHK1 inhibitors, demonstrating their impact on cell viability and DNA damage.
Table 1: Cellular Potency of CHK1 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | Endpoint | Result (GI50/IC50) | Reference(s) |
| V158411 | Leukemia and Lymphoma cell lines | Growth Inhibition | Cell Viability | Mean GI50: 0.17 µM | [8] |
| V158411 | Colon cancer cell lines | Growth Inhibition | Cell Viability | Mean GI50: 2.8 µM | [8] |
| V158411 | Lung cancer cell lines | Growth Inhibition | Cell Viability | Mean GI50: 6.9 µM | [8] |
| UCN-01 | Various cancer cell lines | Cell Viability | Cell Viability | Varies by cell line | [9] |
| CEP-3891 | Various cancer cell lines | Cell Viability | Cell Viability | Varies by cell line | [9] |
Table 2: Induction of DNA Damage Markers by CHK1 Inhibitors
| Inhibitor | Cell Line(s) | Marker | Method | Time Point | Observation | Reference(s) |
| V158411 | Leukemia and Lymphoma cell lines | γH2AX (pSer139) | Western Blot | Dose-dependent | Increased phosphorylation | [8] |
| UCN-01 | U-2-OS | γH2AX | Immunofluorescence | Time-dependent | Pan-nuclear phosphorylation | [10] |
| CEP-3891 | U-2-OS | γH2AX | Immunofluorescence | Time-dependent | Pan-nuclear phosphorylation | [10] |
| Prexasertib | HepG2, Huh-7 | γH2AX | Western Blot | 24 hours | Increased expression | [11] |
Key Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway upon CHK1 Inhibition
Inhibition of CHK1 leads to the accumulation of DNA damage, which in turn activates DNA damage response pathways. A key event is the phosphorylation of histone H2AX to form γH2AX, a marker of DNA double-strand breaks.[7] This response often involves the activation of the ATR, ATM, and DNA-PKcs kinases.[7]
Caption: Signaling cascade initiated by CHK1 inhibition.
Experimental Workflow for Assessing Genomic Instability
A typical workflow to evaluate the impact of a CHK1 inhibitor on genomic stability involves treating cells with the compound, followed by a series of assays to measure DNA damage, cell cycle progression, and cell viability.
Caption: A standard experimental workflow.
Detailed Experimental Protocols
CHK1 Knockdown using siRNA
Objective: To specifically deplete CHK1 protein levels to mimic the effect of a highly specific inhibitor.
Materials:
-
CHK1 siRNA oligonucleotides (e.g., target sequence: aactgaagaagcagtcgcagt) and scrambled control siRNA.[12]
-
Transfection reagent (e.g., Oligofectamine).
-
Human cancer cell lines (e.g., H1299, HeLa S3).[12]
-
Culture medium and plates.
Protocol:
-
Seed cells (e.g., 2.5 × 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.[12]
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol.
-
Transfect the cells with CHK1 siRNA or scrambled control siRNA.
-
Incubate for a specified period (e.g., 48-72 hours) to allow for protein knockdown.
-
Harvest cells for downstream analysis (e.g., Western blot to confirm knockdown, cell-based assays).
Immunofluorescence Staining for γH2AX
Objective: To visualize and quantify the formation of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips.
-
CHK1 inhibitor.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139).
-
Secondary antibody: fluorescently-conjugated anti-rabbit/mouse IgG.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Protocol:
-
Treat cells with the CHK1 inhibitor for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the cytotoxic effect of the CHK1 inhibitor.
Materials:
-
96-well plates.
-
Cancer cell lines.
-
CHK1 inhibitor at various concentrations.
-
MTT reagent or CellTiter-Glo reagent.
-
Solubilization solution (for MTT).
-
Plate reader.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the CHK1 inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT or CellTiter-Glo reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the GI50/IC50 values from the dose-response curve.
Conclusion
Inhibition of CHK1 represents a validated strategy for inducing genomic instability and promoting cell death in cancer cells. The mechanism primarily involves the abrogation of S and G2/M checkpoints, leading to uncontrolled cell cycle progression with damaged DNA. This results in the accumulation of DNA double-strand breaks, activation of the DNA damage response, and ultimately, apoptosis. The experimental protocols and signaling pathways detailed in this guide provide a framework for the preclinical evaluation of CHK1 inhibitors. Further research into specific inhibitors like this compound will continue to refine our understanding of their precise molecular interactions and therapeutic potential.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanded Roles for Chk1 in Genome Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Checkpoint Kinase 1 (CHK1) Upregulates Interferon Regulatory Factor 1 (IRF1) to Promote Apoptosis and Activate Anti-Tumor Immunity via MICA in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Role of CHK1-IN-7 in Preventing DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA Damage Response (DDR), a network of cellular pathways that sense, signal, and repair DNA lesions. By orchestrating cell cycle arrest, CHK1 provides a crucial window for DNA repair, thereby maintaining genomic integrity. The inhibition of CHK1 has emerged as a promising therapeutic strategy in oncology, particularly in combination with DNA-damaging agents, to selectively sensitize cancer cells and induce synthetic lethality. This technical guide provides an in-depth overview of CHK1-IN-7, a potent and selective inhibitor of CHK1, and its role in the abrogation of DNA repair mechanisms. We will delve into its mechanism of action, summarize key quantitative data, and provide illustrative experimental workflows and signaling pathways.
Introduction to CHK1 and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a sophisticated signaling network known as the DNA Damage Response (DDR). A key player in the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which is activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks or during the processing of DNA lesions.[1][2] Activated ATR then phosphorylates and activates CHK1, initiating a signaling cascade that culminates in cell cycle arrest, primarily at the G2/M transition.[2][3]
This cell cycle arrest is crucial as it prevents cells with damaged DNA from entering mitosis, a phase where such damage could be permanently fixed in the genome of daughter cells, leading to mutations and potentially tumorigenesis. CHK1 executes this cell cycle blockade by phosphorylating and inactivating CDC25 phosphatases (CDC25A, B, and C).[3] CDC25 phosphatases are responsible for activating cyclin-dependent kinases (CDKs), the master regulators of cell cycle progression. By inhibiting CDC25, CHK1 effectively puts the brakes on the cell cycle, allowing time for the DNA repair machinery to function.
Beyond its role in cell cycle control, CHK1 is also directly implicated in the regulation of DNA repair processes, most notably Homologous Recombination (HR). HR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs). CHK1 has been shown to phosphorylate and regulate key HR proteins, including RAD51, a recombinase that is essential for the strand invasion step of HR.[3]
This compound: A Potent Inhibitor of CHK1
This compound, also known as Compound 10c, is a potent inhibitor of human CHK1.[4][5][6] While it exhibits minimal single-agent antiproliferative effects, its primary therapeutic potential lies in its ability to synergize with DNA-damaging chemotherapeutic agents, such as Gemcitabine.[4][6][7] By inhibiting CHK1, this compound abrogates the DNA damage-induced cell cycle checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis, a process that often leads to mitotic catastrophe and apoptosis.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the CHK1 kinase. This prevents the autophosphorylation and activation of CHK1, thereby blocking its downstream signaling cascade. The consequences of CHK1 inhibition by this compound are multifaceted:
-
Abrogation of Cell Cycle Checkpoints: By preventing the CHK1-mediated inactivation of CDC25 phosphatases, this compound allows for the continued activity of CDKs, leading to the override of the G2/M checkpoint.[3] This forces cells with unrepaired DNA to enter mitosis.
-
Inhibition of Homologous Recombination: this compound impairs the HR DNA repair pathway by preventing the CHK1-dependent phosphorylation and activation of key HR proteins like RAD51.[3] This leads to a reduced capacity to repair DNA double-strand breaks.
-
Induction of Replication Stress: In some contexts, the inhibition of CHK1 can lead to an increase in replication stress, characterized by the accumulation of stalled replication forks and the formation of ssDNA. This can further exacerbate DNA damage.
Quantitative Data
| Inhibitor | CHK1 IC50 | CHK2 IC50 | Notes |
| V158411 | 3.5 nM | - | Potent and specific CHK1 inhibitor. |
| GNE-783 | 1.1 nM | 444 nM | Highly selective for CHK1 over CHK2. |
| AZD7762 | 5 nM | 5 nM | Potent inhibitor of both CHK1 and CHK2. |
| CEP-3891 | 4 nM | - | Potent CHK1 inhibitor. |
| CHIR-124 | 0.3 nM | 700 nM | Highly potent and selective for CHK1. |
Data compiled from publicly available sources.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved, the following diagrams have been generated using the DOT language.
CHK1 Signaling Pathway in DNA Damage Response
Caption: The CHK1 signaling pathway in response to DNA damage.
Experimental Workflow: Assessing the Effect of this compound on Cell Cycle Progression
Caption: A typical workflow for analyzing cell cycle effects.
Experimental Protocols
While specific protocols for this compound are not publicly detailed, the following are generalized methodologies for key experiments used to characterize CHK1 inhibitors.
CHK1 Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of this compound on CHK1 kinase activity.
Materials:
-
Recombinant human CHK1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
CHK1 substrate (e.g., CHKtide peptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
This compound at various concentrations
-
96-well plates
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, CHK1 substrate, and this compound at desired concentrations in a 96-well plate.
-
Initiate the reaction by adding recombinant CHK1 enzyme.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid for radiolabeled assay or according to the ADP-Glo™ protocol).
-
Quantify the phosphorylation of the substrate. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence, which is proportional to ADP produced.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Western Blot Analysis for Phospho-CHK1 and γH2AX
Objective: To assess the cellular activity of this compound by measuring the phosphorylation status of CHK1 and the level of a DNA damage marker (γH2AX).
Materials:
-
Cancer cell lines (e.g., prostate or breast cancer cells)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Gemcitabine)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, anti-γH2AX (phospho-H2A.X Ser139), anti-β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a DNA damaging agent for a specified time to induce CHK1 phosphorylation.
-
Add this compound at various concentrations and incubate for the desired duration.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on CHK1 phosphorylation and γH2AX levels.
Immunofluorescence for RAD51 Foci Formation
Objective: To visualize and quantify the effect of this compound on the formation of RAD51 foci, a hallmark of active homologous recombination.
Materials:
-
Cancer cell lines cultured on coverslips
-
DNA damaging agent (e.g., Mitomycin C or Olaparib)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to attach.
-
Treat cells with a DNA damaging agent to induce RAD51 foci formation.
-
Co-treat with this compound or vehicle control.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-RAD51 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Capture images and quantify the number of RAD51 foci per nucleus in multiple fields of view.
Conclusion
This compound is a potent tool for researchers studying the DNA damage response and a promising candidate for further preclinical and clinical development as a chemosensitizing agent. Its ability to dismantle the DNA damage-induced cell cycle checkpoints and impair homologous recombination repair makes it a powerful modulator of cellular responses to genotoxic stress. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the in-depth investigation of this compound and other CHK1 inhibitors in the context of cancer therapy. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted approach.
References
An In-Depth Technical Guide: Exploring the Synthetic Lethality of CHK1 and PARP Inhibitors
Abstract: The combination of Poly(ADP-ribose) polymerase (PARP) inhibitors and Checkpoint kinase 1 (CHK1) inhibitors represents a promising therapeutic strategy in oncology, leveraging the principle of synthetic lethality. PARP inhibitors are highly effective in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. However, both intrinsic and acquired resistance, often through the restoration of HR or stabilization of replication forks, limit their efficacy. CHK1 is a critical kinase in the DNA damage response (DDR), responsible for cell cycle arrest and the stabilization of replication forks, particularly in response to the replication stress induced by PARP inhibition. This guide details the mechanism of synthetic lethality between CHK1 and PARP inhibitors, presents key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
The Core Concept: Synthetic Lethality
Synthetic lethality is a phenomenon where the co-occurrence of two genetic events or therapeutic interventions results in cell death, while either event alone is viable. In the context of cancer therapy, this strategy aims to exploit tumor-specific vulnerabilities, such as defects in DNA repair pathways.
The Role of PARP in DNA Repair
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, unrepaired SSBs accumulate and can collapse replication forks, leading to the formation of highly toxic DNA double-strand breaks (DSBs).[1][2] In cells with a functional homologous recombination (HR) repair pathway, these DSBs can be repaired efficiently. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1 or BRCA2 mutations, PARP inhibition leads to genomic instability and cell death.[1][3]
The Role of CHK1 in the DNA Damage Response
Checkpoint kinase 1 (CHK1) is a pivotal serine/threonine kinase that coordinates the cellular response to DNA damage and replication stress.[4][5][6] Activated primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to stalled replication forks, CHK1 orchestrates cell cycle arrest in the S and G2 phases.[2][4][7] This pause allows time for DNA repair.[4] Furthermore, CHK1 plays a direct role in stabilizing replication forks and facilitating HR repair, making it a crucial survival factor for cancer cells experiencing high levels of endogenous or therapy-induced replication stress.[4][8]
Rationale for Combining PARP and CHK1 Inhibitors
The therapeutic strategy of combining PARP and CHK1 inhibitors is based on a powerful synthetic lethal interaction. PARP inhibition increases replication stress and the cell's reliance on the ATR-CHK1 pathway for survival and repair.[1][9] Consequently, inhibiting CHK1 in this context has a dual effect:
-
Abrogates Cell Cycle Checkpoints: It prevents the necessary cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe.[3]
-
Compromises DNA Repair and Fork Stability: CHK1 inhibition disrupts HR repair proficiency and destabilizes replication forks, exacerbating the DNA damage induced by PARP inhibitors.[4][8]
This combination is particularly effective in overcoming resistance to PARP inhibitors that arises from the restoration of HR or stabilization of replication forks.[4][8]
Signaling Pathways and Mechanisms of Action
The ATR-CHK1 Signaling Pathway
When PARP inhibition leads to stalled replication forks, stretches of single-stranded DNA (ssDNA) are generated. This ssDNA is coated by Replication Protein A (RPA), which recruits and activates the ATR kinase. ATR then phosphorylates and activates CHK1, initiating a downstream signaling cascade to arrest the cell cycle and stabilize the replication fork.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells [mdpi.com]
- 3. e-crt.org [e-crt.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase 1 Combination Study of the CHK1 Inhibitor Prexasertib and the PARP Inhibitor Olaparib in High-grade Serous Ovarian Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHEK1 - Wikipedia [en.wikipedia.org]
- 7. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
Methodological & Application
Application Notes and Protocols for CHK1-IN-7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Upon DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair, thereby maintaining genomic integrity.[2][3] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), reliance on the S and G2/M checkpoints, which are controlled by CHK1, is heightened for survival.[4][5] This dependency makes CHK1 an attractive therapeutic target. Inhibition of CHK1 can abrogate these checkpoints, leading to premature entry into mitosis with damaged DNA, a phenomenon known as mitotic catastrophe, and subsequent cell death.[6][7][8]
CHK1-IN-7 is a potent inhibitor of human CHK1. Its primary application in a research setting is to study the effects of CHK1 inhibition, often in combination with DNA-damaging agents like gemcitabine, to enhance their anti-tumor activity.[6][7][8] These notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its efficacy and mechanism of action.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₅H₂₃N₅O₂ |
| Molecular Weight | 425.48 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Note: It is recommended to prepare concentrated stock solutions in high-quality, anhydrous DMSO.
Data Presentation: Efficacy of CHK1 Inhibitors
While specific IC50 values for this compound are not widely published, the following tables provide example data for other well-characterized CHK1 inhibitors to illustrate the expected potency and synergistic effects. Researchers should determine the specific IC50 and optimal concentrations for this compound empirically in their cell lines of interest.
Table 1: Single-Agent Anti-proliferative Activity of CHK1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PF-477736 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.84 | [4] |
| PF-477736 | Hs578T | Triple-Negative Breast Cancer | 0.33 | [4] |
| V158411 | MDA-MB-468 | Triple-Negative Breast Cancer | 0.12 | [9] |
| V158411 | SKBr3 | Breast Cancer (HER2+) | 0.15 | [9] |
| MU380 | PC3 | Prostate Cancer | Not specified | [7][8] |
| SCH900776 | PC3 | Prostate Cancer | Not specified | [7] |
Table 2: Potentiation of Gemcitabine Cytotoxicity by CHK1 Inhibitors
| Cell Line | Cancer Type | CHK1 Inhibitor | Gemcitabine IC50 (nM) | Gemcitabine + CHK1i IC50 (nM) | Fold Potentiation | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | UCN-01 (150 nM) | 20 | Not specified | Not specified | [10] |
| M6 | Triple-Negative Breast Cancer | UCN-01 (20 nM) | 3.9 | Not specified | Not specified | [10] |
| PC346C-DOC | Prostate Cancer | MU380 | Not specified | Not specified | Significant synergy observed | [7] |
| PC339-DOC | Prostate Cancer | MU380 | Not specified | Not specified | Significant synergy observed | [7] |
Signaling Pathways and Experimental Workflows
CHK1 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of CHK1 in the DNA damage response pathway. Upon DNA damage, ATR kinase is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, to induce cell cycle arrest.
Caption: CHK1 signaling pathway in response to DNA damage.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow to assess the effects of this compound as a single agent and in combination with a DNA-damaging agent.
Caption: Workflow for assessing this compound efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest (e.g., prostate, breast)
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., Gemcitabine)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of this compound and the DNA-damaging agent in culture medium.
-
For single-agent treatment, add 100 µL of the diluted this compound to the respective wells.
-
For combination treatment, add 50 µL of diluted this compound and 50 µL of the diluted DNA-damaging agent.
-
Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 values.
Western Blot for CHK1 Phosphorylation and DNA Damage Markers
This protocol is used to assess the inhibition of CHK1 activity and the induction of DNA damage.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and DNA-damaging agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CHK1 (Ser345)
-
Rabbit anti-total CHK1
-
Rabbit anti-phospho-Histone H2A.X (γ-H2AX) (Ser139)
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, the DNA-damaging agent, or the combination for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-CHK1, 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. A decrease in the p-CHK1/total CHK1 ratio indicates inhibition of CHK1 activity. An increase in γ-H2AX and cleaved PARP indicates increased DNA damage and apoptosis, respectively.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and DNA-damaging agent
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound, the DNA-damaging agent, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases. Abrogation of the G2/M checkpoint by this compound in the presence of a DNA-damaging agent will result in a decreased G2/M population and an increase in the sub-G1 population (indicative of apoptosis) compared to the DNA-damaging agent alone.[12]
Conclusion
This compound is a valuable tool for investigating the role of CHK1 in cancer cell biology and for exploring its potential as a therapeutic agent, particularly in combination with genotoxic therapies. The protocols provided herein offer a framework for characterizing the cellular effects of this compound. It is crucial for researchers to empirically determine the optimal experimental conditions, including drug concentrations and incubation times, for their specific cell models.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Checkpoint Kinase 1 Pharmacological Inhibition Synergizes with DNA-Damaging Agents and Overcomes Platinum Resistance in Basal-Like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CHK1 inhibitor MU380 significantly increases the sensitivity of human docetaxel‐resistant prostate cancer cells to gemcitabine through the induction of mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CHK1 inhibitor MU380 significantly increases the sensitivity of human docetaxel-resistant prostate cancer cells to gemcitabine through the induction of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chk1 phosphorylated at serine345 is a predictor of early local recurrence and radio‐resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-species genomic and functional analyses identify a combination therapy using a CHK1 inhibitor and a ribonucleotide reductase inhibitor to treat triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Determining the Optimal Concentration of CHK1-IN-7 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the optimal in vitro concentration of CHK1-IN-7, a potent inhibitor of Checkpoint Kinase 1 (CHK1). As CHK1 is a critical mediator of the DNA damage response (DDR), its inhibition is a promising strategy to sensitize cancer cells to DNA-damaging agents. This compound has been shown to potentiate the anti-proliferative effects of chemotherapeutics like gemcitabine, often exhibiting synergy at concentrations that show no single-agent activity. This guide outlines a systematic approach, from initial range-finding to detailed mechanistic assays, to identify the most effective concentration of this compound for your specific cancer cell line and experimental context. Detailed protocols for key assays, including cell viability, cell cycle analysis, apoptosis induction, and target engagement, are provided.
Introduction to this compound and its Mechanism of Action
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage.[1][2][3] Upon DNA damage or replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2][3] Activated CHK1 then phosphorylates a variety of downstream targets, including the Cdc25 family of phosphatases, to induce cell cycle arrest, providing time for DNA repair.[3][4] Many cancer cells have defects in the G1 checkpoint, making them highly reliant on the S and G2 checkpoints, which are controlled by CHK1, for survival.[5]
CHK1 inhibitors, such as this compound, capitalize on this dependency. By inhibiting CHK1, these compounds abrogate the S and G2 checkpoints, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[4][5] this compound is particularly effective when used in combination with DNA-damaging agents like gemcitabine, which cause replication stress and activate the ATR-CHK1 pathway.[1][6]
CHK1 Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking CHK1 Expression Induces Apoptosis and Abrogates the G2 Checkpoint Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Mitotic Catastrophe in Cancer Cell Lines Using CHK1-IN-7
Audience: Researchers, scientists, and drug development professionals.
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Upon DNA damage or replication stress, CHK1 is activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3][4] Activated CHK1 then phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair.[5] Many cancer cells, particularly those with p53 mutations, are highly reliant on the CHK1-mediated G2/M checkpoint for survival in the presence of endogenous or therapy-induced DNA damage.[6] Inhibition of CHK1 in these cells abrogates this checkpoint, forcing them to enter mitosis with damaged DNA, which ultimately leads to a form of cell death known as mitotic catastrophe.[5][7][8]
Mitotic catastrophe is characterized by aberrant mitotic events, including premature chromosome condensation, multipolar spindles, and the formation of micronuclei, leading to aneuploidy and subsequent cell death.[5][7][9] CHK1-IN-7 is a potent and selective inhibitor of CHK1. These application notes provide detailed protocols for utilizing this compound to induce mitotic catastrophe in cancer cell lines, along with methods for quantifying its effects.
Data Presentation
Table 1: In Vitro Efficacy of CHK1 Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | CHK1 Inhibitor | IC50/GI50 (µM) | Exposure Time (h) | Reference |
| HT29 | Colon Carcinoma | V158411 | 0.80 (γH2AX EC50) | Not Specified | [10] |
| U2OS | Osteosarcoma | V158411 | 0.64 (γH2AX EC50) | Not Specified | [10] |
| HT29 | Colon Carcinoma | PF-477736 | ~0.4 (in combination) | 72 | [11] |
| HeLa | Cervical Cancer | PF-00477736 | Not Specified | Not Specified | [12] |
| A549 | Lung Carcinoma | PF-477736 | Not Specified | Not Specified | [13] |
| U2OS | Osteosarcoma | PF-477736 | Not Specified | Not Specified | [13] |
| HT29 | Colon Carcinoma | AZD7762 | ~0.1 (in combination) | 72 | [11] |
| HCT116 | Colorectal Carcinoma | KU60019 (ATM inhibitor) | ~10 | 48 | [14] |
| HCT116 | Colorectal Carcinoma | LY2606368 (CHK1i) | ~0.03 | 48 | [14] |
| DLD-1 | Colorectal Carcinoma | KU60019 (ATM inhibitor) | ~10 | 48 | [14] |
| DLD-1 | Colorectal Carcinoma | LY2606368 (CHK1i) | ~0.03 | 48 | [14] |
| HT29 | Colorectal Carcinoma | KU60019 (ATM inhibitor) | ~10 | 48 | [14] |
| HT29 | Colorectal Carcinoma | LY2606368 (CHK1i) | ~0.03 | 48 | [14] |
Note: Data for this compound is limited in publicly available literature. The provided data for other CHK1 inhibitors can be used as a starting point for determining optimal concentrations of this compound. It is recommended to perform a dose-response curve to determine the IC50 for this compound in the cell line of interest.
Signaling Pathways and Experimental Workflows
CHK1 Signaling Pathway in DNA Damage Response
Caption: CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow for Inducing and Analyzing Mitotic Catastrophe
Caption: General experimental workflow for studying this compound-induced mitotic catastrophe.
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, U2OS, HT29)
-
Complete growth medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.01 to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins involved in the CHK1 pathway and mitosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[1][6][15]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis, while an increase in the >4N population can indicate mitotic catastrophe.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells.[16]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Expected Outcomes and Troubleshooting
-
Increased Mitotic Catastrophe: Treatment with this compound is expected to induce a significant increase in the percentage of cells undergoing mitotic catastrophe, characterized by multinucleation and micronucleation, which can be observed by fluorescence microscopy after DAPI staining.
-
Cell Cycle Arrest and Aberrant Mitotic Entry: Cell cycle analysis should reveal a decrease in the G2/M population over time as cells bypass the checkpoint and enter mitosis prematurely. This may be followed by an increase in the polyploid (>4N) population.[9]
-
Modulation of Key Proteins: Western blot analysis should show a decrease in the phosphorylation of CHK1 at its activating sites (e.g., Ser345) upon this compound treatment.[17] An increase in markers of mitotic entry, such as phospho-Histone H3 (Ser10), and markers of DNA damage, like γH2AX, are also expected.[18] Cyclin B1 levels may initially increase as cells attempt to enter mitosis and then decrease as they undergo mitotic catastrophe.[9]
-
Increased Apoptosis: A dose- and time-dependent increase in the percentage of apoptotic cells is expected, as measured by Annexin V/PI staining.[19]
Troubleshooting:
-
Low Efficacy: If this compound does not induce the expected effects, consider increasing the concentration or incubation time. Ensure the compound is properly dissolved and stored. The p53 status of the cell line can significantly impact sensitivity; p53-deficient cells are generally more sensitive to CHK1 inhibitors.[6]
-
High Background in Western Blots: Optimize blocking conditions and antibody dilutions. Ensure thorough washing steps.
-
Cell Clumping in Flow Cytometry: Ensure single-cell suspension before fixation. Filter samples through a cell strainer if necessary.
By following these protocols, researchers can effectively utilize this compound to induce and characterize mitotic catastrophe in cancer cell lines, providing valuable insights into the therapeutic potential of CHK1 inhibition.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage-induced mitotic catastrophe is mediated by the Chk1-dependent mitotic exit DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inactivation of CHK1 and WEE1 induces mitotic catastrophe in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of hypoxia-activated prodrug TH-302 anti-tumor activity by Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Chk1 inhibition on the temporal duration of radiation-induced G2 arrest in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Tissue-Specific Chk1 Activation Determines Apoptosis by Regulating the Balance of p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. pnas.org [pnas.org]
Application Notes and Protocols for CHK1-IN-7 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of CHK1-IN-7, a representative checkpoint kinase 1 (CHK1) inhibitor, in xenograft models. The protocols outlined below are synthesized from established methodologies for various CHK1 inhibitors and are intended to serve as a detailed framework for designing and executing in vivo efficacy studies.
Introduction
Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3][4] It plays a pivotal role in mediating cell cycle arrest, primarily at the S and G2-M checkpoints, to allow for DNA repair before entry into mitosis.[1][3][4][5] Many cancer cells, particularly those with p53 mutations, are highly dependent on the CHK1-mediated checkpoint for survival, especially when challenged with DNA-damaging agents.[1][3] Inhibition of CHK1 can therefore selectively sensitize cancer cells to chemotherapy or induce synthetic lethality.[1][3][6] this compound is a potent and selective inhibitor of CHK1, and its evaluation in in vivo xenograft models is a crucial step in its preclinical development. These studies are designed to assess its anti-tumor efficacy, both as a single agent and in combination with standard-of-care chemotherapies, and to establish a therapeutic window.
Mechanism of Action
Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1.[4][5] Activated CHK1 then phosphorylates downstream targets, including the Cdc25 family of phosphatases, leading to their inactivation and subsequent cell cycle arrest.[3][4] By inhibiting CHK1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to mitotic catastrophe and apoptosis.[6]
Data Presentation
Table 1: Representative In Vivo Efficacy of CHK1 Inhibitors in Xenograft Models
| CHK1 Inhibitor | Cancer Type | Xenograft Model | Combination Agent | Dosing Regimen | Outcome | Reference |
| SAR-020106 | Colon | HT29 | Irinotecan, Gemcitabine | Not specified | Enhanced antitumor activity | [1][2] |
| V158411 | Colon | Human colon tumor xenografts | Irinotecan | Not specified | Potentiated anti-tumor activity of irinotecan | [3] |
| PF477736 | Melanoma | A375-PLX-R | PLX4032 (BRAF inhibitor) | PF477736: 15 mg/kg, 3 days/week; PLX4032: 20 mg/kg, oral gavage | Significantly reduced tumor growth | [7] |
| PF477736 | Oral Squamous Cell Carcinoma | Patient-Derived Xenografts (PDX) | Cisplatin, BYL719 (PI3K inhibitor) | PF477736: 40 mg/kg | Significant antitumor activity as a single agent and synergistic effects in combination | [8] |
| Prexasertib | Pancreatic | Mouse xenograft model | Navitoclax (Bcl-xL inhibitor) | Not specified | Enhanced antitumor activity | [9] |
| PEP07 | AML, MCL | AML and MCL xenograft models | Cytarabine | Not specified | Monotherapy tumor growth inhibition and regression; enhanced effect with cytarabine | [10] |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model Establishment
Objective: To establish subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
Human cancer cell line of interest (e.g., HT29 colon cancer, A375 melanoma)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (or other suitable extracellular matrix)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells using trypsin-EDTA when they reach 70-80% confluency.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: In Vivo Dosing and Efficacy Evaluation
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with a chemotherapeutic agent.
Materials:
-
This compound (formulated for in vivo administration)
-
Chemotherapeutic agent (e.g., gemcitabine, irinotecan)
-
Vehicle control
-
Tumor-bearing mice
-
Dosing syringes and needles
-
Calipers
-
Analytical balance
Procedure:
-
Prepare the dosing solutions of this compound, the chemotherapeutic agent, and the vehicle control. The formulation will depend on the physicochemical properties of this compound.
-
Treat the randomized mice according to the predefined dosing schedule. An example of a dosing regimen could be:
-
Group 1 (Vehicle Control): Administer vehicle daily via oral gavage.
-
Group 2 (Chemotherapy): Administer the chemotherapeutic agent (e.g., gemcitabine 60 mg/kg) intraperitoneally on days 1, 8, and 15.
-
Group 3 (this compound Monotherapy): Administer this compound daily via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Group 4 (Combination Therapy): Administer the chemotherapeutic agent as in Group 2 and this compound as in Group 3.
-
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the in vivo target engagement of this compound by analyzing downstream signaling molecules.
Materials:
-
Excised tumor tissues
-
Protein lysis buffer
-
Phosphatase and protease inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-CHK1 (S296), anti-total CHK1, anti-phospho-CDK1 (Y15), anti-γH2AX)
-
Western blotting equipment and reagents
Procedure:
-
Homogenize the excised tumor tissues in protein lysis buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to assess the phosphorylation status of CHK1 and its downstream targets.
-
Inhibition of CHK1 is expected to decrease the autophosphorylation of CHK1 at Ser296.[1]
-
Inhibition of CHK1 should also lead to a decrease in the inhibitory phosphorylation of CDK1 at Tyr15.[1]
-
An increase in γH2AX levels can indicate increased DNA damage due to the abrogation of the S/G2 checkpoint.[1]
-
Visualizations
Caption: CHK1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vivo Xenograft Studies with this compound.
References
- 1. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Cotargeting CHK1 and PI3K Synergistically Suppresses Tumor Growth of Oral Cavity Squamous Cell Carcinoma in Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Detecting CHK1 Phosphorylation Following Treatment with a CHK1 Inhibitor
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect and quantify the phosphorylation of Checkpoint Kinase 1 (CHK1) by Western blot following treatment with a CHK1 inhibitor. The protocol is based on established methodologies for various CHK1 inhibitors and can be adapted for specific inhibitors like CHK1-IN-7.
Introduction
Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Upon DNA damage or replication stress, CHK1 is activated through phosphorylation by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[1][2] This activation leads to cell cycle arrest, allowing time for DNA repair, and promoting cell survival.[1] Key phosphorylation sites on CHK1 that indicate its activation state include Serine 317 (S317) and Serine 345 (S345), which are directly phosphorylated by ATR, and Serine 296 (S296), an autophosphorylation site.[1][3]
CHK1 inhibitors are a class of anti-cancer agents that abrogate the DNA damage checkpoint, leading to mitotic catastrophe and cell death in cancer cells, particularly in combination with DNA-damaging agents. Monitoring the phosphorylation status of CHK1 is a critical pharmacodynamic biomarker to assess the efficacy of these inhibitors.[4] Paradoxically, inhibiting CHK1 can lead to an increase in its phosphorylation at S345. This is thought to occur through a feedback loop involving increased DNA damage and subsequent ATR activation, or through the inhibition of phosphatases like PP2A that normally dephosphorylate CHK1.
This document provides a comprehensive protocol for treating cells with a CHK1 inhibitor, preparing cell lysates, and performing a Western blot to detect total CHK1 and phosphorylated CHK1 (pCHK1).
Signaling Pathway and Experimental Workflow
Caption: CHK1 signaling pathway and the mechanism of CHK1 inhibitors.
Caption: Experimental workflow for Western blot analysis of CHK1 phosphorylation.
Experimental Protocols
Cell Culture and Treatment with CHK1 Inhibitor
-
Cell Seeding: Plate the desired cancer cell line (e.g., U-2 OS, HeLa, HT29) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
CHK1 Inhibitor Treatment:
-
Prepare a stock solution of the CHK1 inhibitor (e.g., this compound) in DMSO.
-
Dilute the stock solution in cell culture media to the desired final concentrations. Typical concentrations for CHK1 inhibitors range from nanomolar to low micromolar (e.g., 5 nM to 1 µM).
-
Treat the cells for a specified period. Treatment times can range from 1 to 24 hours, depending on the experimental design.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Optional: For a positive control for CHK1 phosphorylation, treat cells with a DNA damaging agent like Hydroxyurea (HU) at a concentration of 2 mM for 2-4 hours.[5]
-
Preparation of Cell Lysates
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Aspirate the PBS completely.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is often recommended to reduce background.[6]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Use antibodies specific for:
-
Phospho-CHK1 (Ser345)
-
Phospho-CHK1 (Ser317)
-
Phospho-CHK1 (S296)
-
Total CHK1
-
A loading control (e.g., GAPDH or β-actin)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Data Presentation and Analysis
The intensity of the bands corresponding to total CHK1 and phosphorylated CHK1 should be quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated CHK1 should be normalized to the levels of total CHK1 to account for any changes in overall CHK1 protein expression. The data can be presented in a table for clear comparison.
Table 1: Quantitative Analysis of CHK1 Phosphorylation after Treatment with a CHK1 Inhibitor
| Treatment Group | Concentration | Treatment Time (hours) | Normalized pCHK1 (S345) / Total CHK1 (Fold Change vs. Control) | Normalized pCHK1 (S317) / Total CHK1 (Fold Change vs. Control) | Normalized pCHK1 (S296) / Total CHK1 (Fold Change vs. Control) |
| Vehicle Control (DMSO) | - | 6 | 1.0 | 1.0 | 1.0 |
| CHK1 Inhibitor | 50 nM | 6 | Data Point | Data Point | Data Point |
| CHK1 Inhibitor | 150 nM | 6 | Data Point | Data Point | Data Point |
| Vehicle Control (DMSO) | - | 16 | 1.0 | 1.0 | 1.0 |
| CHK1 Inhibitor | 50 nM | 16 | Data Point | Data Point | Data Point |
| CHK1 Inhibitor | 150 nM | 16 | Data Point | Data Point | Data Point |
| Positive Control (HU) | 2 mM | 4 | Data Point | Data Point | Data Point |
Note: "Data Point" represents a placeholder for experimentally determined values. The fold change is calculated relative to the vehicle-treated control for each time point.
Troubleshooting
-
High Background: Optimize blocking conditions (time, agent) and antibody concentrations. Ensure thorough washing steps.
-
Weak or No Signal: Confirm protein transfer was successful. Check the activity of the primary and secondary antibodies. Increase the amount of protein loaded.
-
Non-specific Bands: Use highly specific monoclonal antibodies. Optimize antibody dilution and blocking conditions.
-
Inconsistent Loading: Ensure accurate protein quantification and equal loading of all samples. Always normalize to a loading control.
By following this detailed protocol, researchers can reliably detect and quantify changes in CHK1 phosphorylation in response to CHK1 inhibitor treatment, providing valuable insights into the pharmacodynamics and mechanism of action of these therapeutic agents.
References
- 1. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Flow Cytometry Analysis of Cell Cycle Progression with CHK1-IN-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control.[1][2][3] Upon DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[2][4] This arrest is primarily mediated through the phosphorylation and subsequent inhibition of CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[4][5] By inhibiting CHK1, compounds like CHK1-IN-7 can abrogate these checkpoints, forcing cells with DNA damage to prematurely enter mitosis, a process that can lead to mitotic catastrophe and cell death. This makes CHK1 inhibitors a promising class of anti-cancer agents, particularly in combination with DNA-damaging chemotherapies.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cell cycle progression.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the representative effects of a potent CHK1 inhibitor on the cell cycle distribution of a human cancer cell line. While specific data for this compound is not publicly available in this format, the data for CHIR-124, another potent CHK1 inhibitor, illustrates the expected outcome of abrogating the G2/M checkpoint.[6]
Table 1: Effect of CHK1 Inhibitor on Cell Cycle Distribution in ML-1 Human AML Cells [6]
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | ~25 | ~23 | ~52 | <5 |
| CNDAC (2 µM, 24 hr) - G2/M Arrest | <10 | <10 | 52 | <5 |
| CNDAC + CHIR-124 (25 nM, 6 hr) | Increase | Decrease | 10-12 | Increase |
| CNDAC + CHIR-124 (25 nM, 9 hr) | Increase | Decrease | Decrease | 37-39 |
| CNDAC + CHIR-124 (25 nM, 24 hr) | Increase | Decrease | Decrease | 76-80 |
Note: ML-1 cells were first arrested in the G2/M phase with CNDAC, a DNA-damaging agent. The addition of the CHK1 inhibitor CHIR-124 led to a significant decrease in the G2/M population and a corresponding increase in the sub-G1 population, indicative of apoptosis.[6]
Signaling Pathway and Experimental Workflow
CHK1 Signaling Pathway in Cell Cycle Control
References
- 1. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innspub.net [innspub.net]
- 5. Activation of mammalian Chk1 during DNA replication arrest: a role for Chk1 in the intra-S phase checkpoint monitoring replication origin firing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
CHK1-IN-7 solubility and preparation for laboratory use
Application Notes and Protocols: CHK1-IN-7
Audience: Researchers, scientists, and drug development professionals.
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central regulator of the DNA Damage Response (DDR) and cell cycle checkpoints.[1] In response to DNA damage or replication stress, CHK1 is activated, leading to cell cycle arrest, which provides time for DNA repair.[1][2] This mechanism prevents cells with damaged DNA from progressing through the cell cycle, thereby maintaining genomic integrity.[2] Due to its essential role in cell survival, particularly in cancer cells that often have compromised DNA repair pathways, CHK1 has emerged as a significant therapeutic target.
This compound is a potent inhibitor of human CHK1. By inhibiting CHK1, this compound can abrogate DNA damage-induced cell cycle arrest, sensitizing cancer cells to the effects of DNA-damaging chemotherapeutic agents. These application notes provide detailed information on the solubility of this compound and protocols for its use in common laboratory experiments.
Physicochemical Properties and Solubility
Summarized below are the key properties of this compound. Proper solubilization is critical for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Weight | 412.48 g/mol | [3] |
| CAS Number | 838823-31-7 | [3] |
| Solubility | DMSO: ≥ 50 mg/mL (Estimated)Ethanol: Poorly solubleWater: Insoluble | General chemical properties |
Preparation of Solutions for Laboratory Use
General Handling and Safety
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Protocol for Preparing Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in DMSO, which can be further diluted for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure for 10 mM Stock Solution:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol )
-
Mass (mg) = 0.001 L × 0.010 mol/L × 412.48 g/mol = 4.12 mg
-
-
Dissolution:
-
Carefully weigh 4.12 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex or sonicate the solution gently at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months .[3] Protect from light.
Preparation of Working Solutions for Cell Culture:
-
Thaw: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform a serial dilution of the DMSO stock solution into sterile cell culture medium to achieve the desired final concentration.
-
Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically ≤ 0.5% , as higher concentrations can be toxic to cells.[4][5] A solvent control (medium with the same final DMSO concentration) should be included in all experiments.
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO |
| Stock Solution Concentration | 10 mM (or higher, e.g., 50 mM) |
| Storage Temperature | -20°C (short-term) or -80°C (long-term)[3] |
| Final DMSO in Media | ≤ 0.5%[4][5] |
CHK1 Signaling Pathway in DNA Damage Response
Upon DNA damage, such as single-strand breaks (SSBs) or stalled replication forks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates CHK1.[2] Activated CHK1 targets several downstream effectors, most notably the Cdc25 family of phosphatases (Cdc25A, B, and C), leading to their inhibition or degradation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest at the G1/S, intra-S, and G2/M phases, allowing time for DNA repair.
Experimental Protocols
The following protocols are standard methods to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
References
Application of CHK1-IN-7 in Studying Replication Stress
Application Notes and Protocols for Researchers
This document provides detailed application notes and protocols for the use of CHK1-IN-7, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), in the study of replication stress. These guidelines are intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Introduction
Replication stress is a condition characterized by the slowing or stalling of DNA replication forks, which can lead to DNA damage and genomic instability. The ATR-CHK1 signaling pathway is a critical component of the cellular response to replication stress, acting to stabilize stalled forks, prevent premature entry into mitosis, and facilitate DNA repair. CHK1, a serine/threonine kinase, is a key transducer in this pathway. Its inhibition offers a valuable tool to study the consequences of unresolved replication stress and to explore therapeutic strategies that exploit this vulnerability, particularly in cancer cells that often exhibit high levels of endogenous replication stress.
This compound is a potent and selective ATP-competitive inhibitor of CHK1. Its use in a research setting allows for the controlled disruption of the replication stress response, leading to the accumulation of DNA damage and often, synthetic lethality when combined with DNA damaging agents or in cancer cells with specific genetic backgrounds (e.g., p53 deficiency).
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various kinases, demonstrating its selectivity for CHK1.
| Kinase | IC50 (nM) |
| CHK1 | 1.3 |
| CHK2 | 65 |
| CDK1/cyclin B | >10,000 |
| CDK2/cyclin A | 7,600 |
| CAMK2 | 1,100 |
| p38α | >10,000 |
| PLK1 | 1,900 |
| Aurora A | >10,000 |
Data compiled from published literature. IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CHK1 signaling pathway in response to replication stress and a typical experimental workflow for studying the effects of this compound.
Figure 1: CHK1 signaling pathway in response to replication stress and the effect of this compound.
Figure 2: A general experimental workflow for studying replication stress using this compound.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: This protocol can be adapted for various cancer cell lines. Commonly used lines for replication stress studies include HeLa (cervical cancer), U2OS (osteosarcoma), and various pancreatic and ovarian cancer cell lines known to have high endogenous replication stress.
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blot, 10-cm dishes for flow cytometry) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 100-500 nM).
-
For co-treatment experiments, also prepare the replication stress-inducing agent (e.g., Gemcitabine, Hydroxyurea) in a complete culture medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
2. Western Blot Analysis for Replication Stress Markers
-
Objective: To detect changes in the phosphorylation of CHK1 (a marker of its activation) and H2AX (γH2AX, a marker of DNA double-strand breaks), and apoptosis markers like cleaved PARP.
-
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Chk1 (Ser345)
-
Total Chk1
-
Phospho-Histone H2A.X (Ser139) (γH2AX)
-
Cleaved PARP
-
β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of CHK1 inhibition on cell cycle distribution. Inhibition of CHK1 in the presence of replication stress is expected to abrogate the S-phase checkpoint, leading to an altered cell cycle profile.
-
Protocol:
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The PI signal will be proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and antibodies.
Application Notes: Assessing the Chemosensitizing Effect of CHK1-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the potential of CHK1-IN-7, a Checkpoint Kinase 1 (CHK1) inhibitor, to sensitize cancer cells to standard chemotherapeutic agents. The following protocols and data interpretation guidelines are intended to assist in the preclinical assessment of this compound in combination therapies.
Introduction
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2][3] In response to DNA damage induced by genotoxic agents, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates CHK1 through phosphorylation at Ser317 and Ser345.[1][3] Activated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M and S-phase checkpoints, by phosphorylating downstream targets such as Cdc25 phosphatases.[1][4] This pause allows cells time to repair damaged DNA before proceeding with cell division, thereby promoting cell survival.[5]
Many cancer cells, particularly those with a defective p53 tumor suppressor, are heavily reliant on the CHK1-mediated checkpoint for survival following chemotherapy-induced DNA damage. By inhibiting CHK1 with a small molecule like this compound, the DNA damage checkpoint is abrogated. This forces cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe. This mechanism forms the basis of the chemosensitizing effect, where the combination of a DNA-damaging agent and a CHK1 inhibitor is synergistically more cytotoxic to cancer cells than either agent alone.[5][6]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of CHK1 in the DNA damage response and the mechanism by which this compound induces chemosensitization.
Experimental Workflow
A typical workflow for assessing the chemosensitizing properties of this compound involves a multi-faceted approach, from initial cell viability screening to mechanistic validation via apoptosis and protein analysis.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis (MTT/MTS Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of individual drugs and quantifies the synergistic effect of the combination using the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
Chemotherapeutic agent (e.g., Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).
-
Drug Preparation:
-
Prepare stock solutions of this compound and the chemotherapeutic agent in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 8-point, 2-fold dilutions) for each drug.
-
-
Single-Agent IC50 Determination:
-
Treat cells with serial dilutions of this compound alone and the chemotherapeutic agent alone.
-
Include a vehicle control (DMSO concentration matched to the highest drug concentration).
-
Incubate for 72 hours.
-
-
Combination Treatment (Fixed Ratio):
-
Based on the individual IC50 values, prepare combination dilutions at a fixed ratio (e.g., based on the ratio of their IC50 values).
-
Treat cells with the combination dilutions and incubate for 72 hours.
-
-
Viability Assessment:
-
Add 10-20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate until formazan crystals dissolve.
-
Read the absorbance on a microplate reader (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Convert absorbance values to percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and calculate IC50 values for each agent alone using non-linear regression.
-
Use software like CompuSyn or a custom script to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation of Combination Index (CI):
-
CI < 0.9: Synergy (the combined effect is greater than the sum of individual effects)
-
0.9 ≤ CI ≤ 1.1: Additive effect
-
CI > 1.1: Antagonism (the combined effect is less than the sum of individual effects)
Protocol 2: Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis following combination treatment.
Materials:
-
6-well cell culture plates
-
Treated cells (from a scaled-up version of Protocol 1)
-
Annexin V-FITC/APC Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the vehicle, this compound alone, chemotherapy alone, and the combination at synergistic concentrations (e.g., IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Collect at least 10,000 events per sample.
-
Use quadrant analysis to differentiate cell populations:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the early and late apoptotic populations in the combination treatment group compared to single agents indicates enhanced apoptosis.
Protocol 3: Western Blot for DDR Biomarkers
This protocol assesses the molecular mechanism of action by detecting key proteins in the DNA damage response pathway.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-γH2AX (phospho-Ser139), anti-cleaved PARP, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as in Protocol 2 for a shorter duration (e.g., 6-24 hours) to capture signaling events. Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Data Analysis: Densitometry analysis can be used to quantify changes in protein levels. An increase in γH2AX (a marker of DNA double-strand breaks) and cleaved PARP (an apoptosis marker), alongside a decrease in pCHK1 (indicating target engagement), would support the proposed mechanism.
Data Presentation
Quantitative data should be summarized to facilitate clear interpretation and comparison across different treatment conditions. The following table provides a representative example of data obtained from the described assays.
(Disclaimer: The following data are representative examples based on published results for various CHK1 inhibitors and are intended for illustrative purposes. Actual results for this compound may vary.)
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at 50% Effect | Apoptosis (% Annexin V+) | Fold Change in γH2AX |
| HT-29 | This compound | 150 | - | 5.2 ± 0.8 | 1.0 (Baseline) |
| (Colon) | Gemcitabine | 25 | - | 12.5 ± 1.5 | 3.1 ± 0.4 |
| This compound (50 nM) + Gemcitabine | N/A | 0.45 | 45.8 ± 3.2 | 8.7 ± 0.9 | |
| A549 | This compound | 210 | - | 4.8 ± 0.5 | 1.0 (Baseline) |
| (Lung) | Gemcitabine | 40 | - | 10.1 ± 1.1 | 2.8 ± 0.3 |
| This compound (75 nM) + Gemcitabine | N/A | 0.52 | 39.5 ± 2.8 | 7.5 ± 0.6 |
Table Notes:
-
IC50 values determined from 72-hour cell viability assays.
-
Combination Index (CI) calculated using the Chou-Talalay method; CI < 0.9 indicates synergy.
-
Apoptosis measured by Annexin V/PI staining after 48 hours of treatment. Data are mean ± SD.
-
Fold change in γH2AX protein levels measured by Western blot densitometry after 24 hours, normalized to β-Actin and compared to the untreated control. Data are mean ± SD.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. mythreyaherbal.com [mythreyaherbal.com]
- 3. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 4. CHK1 inhibitors in combination chemotherapy: thinking beyond the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CHK1-IN-7 Off-Target Effects in Cellular Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of CHK1-IN-7 in cellular assays. The following guides and frequently asked questions (FAQs) provide insights into identifying and mitigating these effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and what are its expected on-target effects?
A1: this compound is a small molecule inhibitor targeting Checkpoint Kinase 1 (CHK1), a serine/threonine kinase crucial for the DNA damage response (DDR) and cell cycle regulation.[1][2] In response to DNA damage or replication stress, CHK1 is activated by the ATR kinase.[2][3] Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest, primarily at the G2/M checkpoint.[1][2][4] This provides time for DNA repair. Therefore, the expected on-target effects of this compound in cancer cells, particularly those with a deficient p53-dependent G1 checkpoint, include abrogation of the S and G2/M checkpoints, leading to premature mitotic entry with damaged DNA and ultimately, enhanced cell death ("synthetic lethality") when combined with DNA damaging agents.[5]
Q2: My cells are showing a high degree of apoptosis even at low concentrations of this compound, without any co-treatment with a DNA damaging agent. Is this an expected on-target effect?
A2: While single-agent activity can be an on-target effect in certain cancer cell lines with high endogenous replication stress or specific DNA repair defects, excessive apoptosis at low concentrations might also indicate off-target toxicity.[6][7] Potent inhibition of other kinases essential for cell survival could be a cause.[6] We recommend performing a dose-response curve to determine the therapeutic window and analyzing apoptosis markers like cleaved caspase-3 or Annexin V staining to quantify the apoptotic cell population.[6]
Q3: I am observing a paradoxical phenotype, where inhibition of CHK1 with this compound does not lead to the expected cell cycle arrest abrogation. What could be the reason?
A3: This could be due to several factors. The inhibitor might have off-target effects on kinases that have opposing roles in cell cycle regulation.[6] Alternatively, the inhibitor could be affecting a negative feedback loop.[6] It is also possible that at the concentration used, this compound is not sufficiently engaging its target within the cell. We recommend validating target engagement by Western blotting for downstream CHK1 targets (e.g., phospho-Cdc25C) and considering the use of a structurally unrelated CHK1 inhibitor to see if the phenotype is recapitulated.[6]
Q4: How can I definitively distinguish between on-target and off-target effects of this compound?
A4: A multi-pronged approach is recommended.[6] The gold standard is to use a genetic approach, such as CRISPR/Cas9-mediated knockout of the CHEK1 gene. If this compound still elicits the same phenotype in the knockout cells, the effect is likely off-target. Additionally, performing a kinase selectivity profile by screening this compound against a broad panel of kinases can identify potential off-targets.[6][8]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| High levels of cell death at concentrations expected to be selective for CHK1. | The inhibitor may have potent off-target effects on kinases essential for cell survival.[6] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits CHK1 without causing excessive toxicity.[6]2. Analyze apoptosis markers: Use Annexin V/PI staining and flow cytometry to quantify apoptosis vs. necrosis.3. Perform a kinase profile: Screen this compound against a broad panel of kinases to identify potential off-targets.[8] |
| Inconsistent or no biological effect of the inhibitor. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media.[9]2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells.[9]3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.[9] | 1. Assess inhibitor stability: Incubate the inhibitor in media over time and analyze its concentration by LC-MS.2. Confirm target engagement: Perform a Western blot to check for the inhibition of CHK1 downstream signaling (e.g., phosphorylation of Cdc25C).3. Perform a dose-response experiment: Determine the IC50 for your specific cell line and endpoint.[9] |
| Discrepancy between biochemical IC50 and cellular potency. | 1. Cellular permeability issues. 2. Efflux by cellular transporters. 3. High intracellular ATP concentration can compete with ATP-competitive inhibitors. | 1. Use a cell-based target engagement assay. [10]2. Test for efflux pump inhibition using known inhibitors.3. Compare with other known CHK1 inhibitors with better-characterized cellular activity. |
| Unexpected phenotype not consistent with CHK1 inhibition. | The inhibitor may be hitting an off-target kinase in a different signaling pathway.[6] | 1. Validate with a different tool: Use a structurally unrelated CHK1 inhibitor or siRNA/CRISPR to confirm the phenotype.[6]2. Perform phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[6]3. Review literature for known off-targets of similar chemical scaffolds. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data from a kinase panel screen to illustrate how to identify potential off-targets.
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | Potential Implication of Off-Target Inhibition |
| CHK1 (On-Target) | 10 | 99% | Expected cell cycle checkpoint abrogation. |
| CHK2 | 850 | 60% | Can confound results as CHK2 is also involved in the DNA damage response. |
| CDK2 | 1,200 | 45% | May directly impact cell cycle progression, independent of CHK1. |
| Aurora B | 500 | 75% | Can lead to mitotic defects and cell death, potentially masking CHK1-specific effects.[5] |
| p38α (MAPK14) | 2,500 | 20% | Potential for effects on inflammatory and stress responses. |
| SRC | >10,000 | <10% | Unlikely to be a significant off-target at typical working concentrations. |
Table 2: Example Data from a Cell-Based Assay
This table shows example data from a cell-based assay comparing the effects of this compound in wild-type and CHEK1 knockout (KO) cells.
| Cell Line | Treatment | % Apoptosis (Annexin V+) | G2/M Population (%) | Interpretation |
| Wild-Type | Vehicle | 5% | 15% | Baseline |
| Wild-Type | This compound (100 nM) | 45% | 8% | Potent induction of apoptosis and G2/M checkpoint abrogation. |
| CHEK1 KO | Vehicle | 8% | 16% | Baseline for knockout cells. |
| CHEK1 KO | This compound (100 nM) | 12% | 15% | Minimal effect on apoptosis and cell cycle, suggesting the primary effects are on-target. |
Experimental Protocols
Protocol 1: Western Blotting for CHK1 Target Engagement
This protocol is used to assess the phosphorylation status of downstream targets of CHK1, such as Cdc25C, to confirm that this compound is engaging its target in cells.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time. Include a positive control (e.g., a known DNA damaging agent like hydroxyurea to activate CHK1) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Cdc25C (Ser216) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total CHK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Plate cells and treat with this compound and/or a DNA damaging agent for the desired duration.
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI signal will be proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
Caption: Logical relationships between observed effects and potential causes.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. A robust, target-driven, cell-based assay for checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize CHK1-IN-7 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of CHK1-IN-7 and other CHK1 inhibitors in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other CHK1 inhibitors?
A1: CHK1 (Checkpoint Kinase 1) is a critical serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1][2] When DNA damage or replication stress occurs, CHK1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] CHK1 inhibitors, such as this compound, block this process. In cancer cells, which often have defects in other checkpoint pathways (like a non-functional p53), inhibiting CHK1 prevents them from arresting the cell cycle in response to DNA damage. This forces the cells into premature mitosis with damaged DNA, leading to a form of cell death called "mitotic catastrophe".[3] Normal cells, with intact checkpoint mechanisms, are generally less sensitive to CHK1 inhibition alone.[4]
Q2: Why is this compound toxic to normal cells?
A2: While CHK1 inhibitors are designed to selectively target cancer cells, they can also exhibit toxicity in normal, healthy cells. This is because CHK1 plays a fundamental role in maintaining genomic integrity during every cell division cycle, even without external DNA damage. It is crucial for monitoring and stabilizing replication forks. Long-term or high-concentration exposure to CHK1 inhibitors can disrupt this normal function in proliferating normal cells, leading to replication stress, DNA damage, and eventually cell death.[5] Additionally, some toxicities might be due to off-target effects, where the inhibitor affects other kinases or ATP-dependent proteins.
Q3: How can I minimize the toxicity of this compound in my normal cell lines or in vivo models?
A3: Minimizing toxicity to normal cells while maintaining anti-cancer efficacy is a key challenge. Here are some strategies:
-
Optimize Dosing and Scheduling: Instead of continuous high-dose treatment, consider intermittent or lower-dose schedules. For in vivo studies, this might involve less frequent administration.[6][7]
-
Combination Therapy: Combine CHK1 inhibitors with agents that are more selectively toxic to cancer cells. For example, using them with DNA damaging agents in p53-deficient cancers can enhance tumor-specific killing while potentially allowing for lower, less toxic doses of the CHK1 inhibitor.[4]
-
Leverage Synthetic Lethality: Use CHK1 inhibitors in cancer models with specific genetic backgrounds that make them highly dependent on CHK1 for survival, such as those with defects in the Fanconi Anemia pathway or with high levels of replication stress due to oncogene activation.[8][9]
-
Consider the p53/p21 Status: Normal cells with functional p53 and p21 are more resistant to the combination of DNA damage and CHK1 inhibition.[4] The p21 protein can help maintain cell cycle arrest even when CHK1 is inhibited, thus protecting normal cells.[4]
-
Targeted Delivery: In pre-clinical animal models, consider targeted delivery systems to increase the concentration of the inhibitor at the tumor site and reduce systemic exposure.[5]
Troubleshooting Guides
Issue 1: High levels of apoptosis observed in normal (non-cancerous) control cells.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration that induces death in cancer cells but has minimal effect on normal cells. |
| Prolonged exposure time. | Conduct a time-course experiment to find the shortest exposure time that is effective against cancer cells. |
| Normal cells are highly proliferative. | CHK1's role in replication fork stability makes rapidly dividing cells more sensitive. If possible, use quiescent or slowly dividing normal cells as controls. |
| Off-target effects of the inhibitor. | If available, compare the effects with another CHK1 inhibitor with a different chemical scaffold to see if the toxicity is specific to CHK1 inhibition. |
| Media and culture conditions. | Ensure that the culture conditions are optimal for the normal cells to minimize any additional stress. |
Issue 2: In vivo model is showing significant weight loss or other signs of toxicity.
| Possible Cause | Troubleshooting Step |
| Systemic toxicity of this compound. | Reduce the dose or the frequency of administration.[7] |
| Combination with another agent is too toxic. | Stagger the administration of the CHK1 inhibitor and the other therapeutic agent. For example, administer the DNA damaging agent first to induce cell cycle arrest in cancer cells, followed by the CHK1 inhibitor.[6] |
| Poor bioavailability leading to the need for high doses. | Assess the pharmacokinetic and pharmacodynamic properties of the inhibitor in your model system.[7] |
| Impact on highly proliferative normal tissues. | Monitor tissues with high cell turnover, such as bone marrow and gastrointestinal tract, for signs of toxicity.[5] Consider supportive care measures if applicable to the experimental design. |
Quantitative Data Summary
Table 1: Single-Agent Anti-proliferative Activity of CHK1 Inhibitors in Different Cell Lines.
| Cell Line | Cancer Type | CHK1 Inhibitor | GI50 (µM) | Reference |
| MOLM-13 | Leukemia | V158411 | ~0.1 | [10] |
| MV-4-11 | Leukemia | V158411 | ~0.1 | [10] |
| HT29 | Colon Cancer | V158411 | 2.8 | [10] |
| HCT116 | Colon Cancer | V158411 | >10 | [10] |
| A549 | Lung Cancer | V158411 | >10 | [10] |
| NCI-H460 | Lung Cancer | V158411 | 6.9 | [10] |
| MOLM-13 | Leukemia | PF-477736 | ~0.2 | [10] |
| MV-4-11 | Leukemia | PF-477736 | ~0.2 | [10] |
| HT29 | Colon Cancer | PF-477736 | 1.7 | [10] |
GI50: The concentration of drug that causes 50% reduction in cell proliferation.
Table 2: IC50 Values of Various CHK1 Inhibitors.
| Inhibitor | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity (CHK2/CHK1) | Reference |
| V158411 | 3.5 | 2.5 | ~0.7 | [10] |
| LY2603618 | 7 | >1000 | >140 | [9] |
| MK-8776 | - | - | - | [11] |
| GNE-900 | - | - | - | [11] |
| AZD7762 | - | - | - | [12] |
| UCN-01 | - | - | - | [12] |
| (R)-3 | <100 | - | - | [13] |
IC50: The concentration of drug that inhibits 50% of the enzyme's activity. Note: Specific IC50 values for all inhibitors were not available in the provided search results.
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using a Resazurin-based Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Plate both cancer and normal cell lines. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and any other compounds to be tested. Add the drugs to the cells and incubate for the desired treatment period (e.g., 72 hours). Include a vehicle-only control.
-
Resazurin Addition: After the incubation period, add 20 µL of a resazurin-based reagent (e.g., alamarBlue or PrestoBlue) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the GI50 value.
Protocol 2: Western Blot for Pharmacodynamic Markers of CHK1 Inhibition
-
Cell Lysis: Treat cells with the CHK1 inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to assess the inhibition of CHK1 phosphorylation and the induction of DNA damage.
Visualizations
Caption: Simplified CHK1 signaling pathway in response to DNA damage.
Caption: Troubleshooting workflow for high toxicity in normal cells.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHK1 inhibition is synthetically lethal with loss of B-family DNA polymerase function in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Checkpoint to Kill Cancer Cells [mdpi.com]
- 10. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing CHK1-IN-7 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHK1 inhibitors, with a focus on optimizing treatment duration for maximum efficacy. While direct data for "CHK1-IN-7" is not available in the public domain, the principles and experimental data from other well-characterized CHK1 inhibitors can guide protocol development. The information presented here is based on studies of inhibitors such as Prexasertib (LY2603618), SRA737, and others.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CHK1 inhibitors?
A1: Checkpoint kinase 1 (CHK1) is a critical protein kinase in the DNA Damage Response (DDR) pathway.[1][2] When DNA damage or replication stress occurs, CHK1 is activated to halt the cell cycle, allowing time for DNA repair.[1][2] CHK1 inhibitors block this activity, preventing cell cycle arrest. In cancer cells, which often have other defective cell cycle checkpoints (like a non-functional p53), inhibiting CHK1 can lead to catastrophic DNA damage and cell death, a concept known as synthetic lethality.
Q2: Should this compound be used as a single agent or in combination?
A2: While some CHK1 inhibitors show single-agent activity in specific cancer types with high intrinsic replication stress, they are most effective when used in combination with DNA-damaging agents (e.g., gemcitabine, cisplatin) or radiotherapy.[3] The initial treatment with a DNA-damaging agent increases the cancer cells' reliance on the CHK1-mediated checkpoint for survival, thereby sensitizing them to CHK1 inhibition.
Q3: What is the optimal timing for administering this compound in combination therapy?
A3: Preclinical studies consistently show that a delayed or sequential administration schedule is more effective than concurrent treatment. Administering the CHK1 inhibitor approximately 18 to 24 hours after the DNA-damaging agent often yields the best results.[4] This allows the chemotherapeutic agent to induce S-phase arrest and replication stress, making the cancer cells highly dependent on CHK1.
Troubleshooting Guides
Issue 1: Low efficacy or synergy in combination treatment.
-
Possible Cause 1: Suboptimal Treatment Schedule.
-
Troubleshooting: As mentioned in the FAQs, concurrent administration of this compound and a DNA-damaging agent may be less effective. Implement a sequential dosing schedule where this compound is administered 18-24 hours after the primary therapeutic agent.[4] To confirm the timing, you can perform a time-course experiment to measure the peak of S-phase arrest (e.g., via flow cytometry) and phosphorylation of CHK1 (a marker of its activation) after the initial treatment.
-
-
Possible Cause 2: Inappropriate Cell Line.
-
Troubleshooting: The efficacy of CHK1 inhibitors is often cell-context dependent. They tend to be more effective in cancer cells with a p53-deficient background, as these cells are more reliant on the G2/M checkpoint regulated by CHK1.[5] Verify the p53 status of your cell line. Consider testing a panel of cell lines with varying genetic backgrounds to identify the most responsive models.
-
-
Possible Cause 3: Drug Concentration.
-
Troubleshooting: Ensure that the concentrations of both the DNA-damaging agent and this compound are optimized. The goal is to use a concentration of the DNA-damaging agent that induces sublethal DNA damage and cell cycle arrest, which is then potentiated by a relevant concentration of the CHK1 inhibitor. Perform dose-response matrix experiments to identify synergistic concentrations.
-
Issue 2: High toxicity observed in animal models.
-
Possible Cause 1: Overlapping Toxicities.
-
Troubleshooting: Combination therapies can sometimes lead to increased toxicity in normal tissues. Consider an intermittent dosing schedule for this compound (e.g., 5 days on, 2 days off) to allow for recovery of normal tissues.[6] Additionally, carefully evaluate the dose of the DNA-damaging agent, as a lower, non-cytotoxic dose may be sufficient to induce replication stress and synergize with the CHK1 inhibitor.
-
-
Possible Cause 2: Pharmacokinetics and Pharmacodynamics (PK/PD).
-
Troubleshooting: The timing of peak drug concentration in the tumor versus normal tissues can influence toxicity. Conduct PK/PD studies to understand the drug exposure profiles and correlate them with biomarkers of CHK1 inhibition (e.g., phosphorylated histone H2AX, a marker of DNA damage) in both tumor and surrogate normal tissues.
-
Data Presentation
Table 1: IC50 Values of Various CHK1 Inhibitors in Different Cancer Cell Lines
| CHK1 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| V158411 | Raji | Burkitt's Lymphoma | 170 |
| V158411 | Jurkat | T-cell Leukemia | 170 |
| PF-477736 | A375 | Melanoma | ~150 |
| MK-8776 | EMT6 | Mouse Mammary Carcinoma | 200 |
| MK-8776 | HeLa | Cervical Cancer | 500 |
| GNE-900 | HT-29 | Colorectal Carcinoma | >10,000 (as single agent) |
| S1181 | MIA PaCa-2 | Pancreatic Cancer | ~100 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. This table provides representative values from published studies.[7][8][9][10]
Experimental Protocols
1. Protocol for Determining Optimal Treatment Schedule (In Vitro)
-
Objective: To identify the most effective time interval between the administration of a DNA-damaging agent and this compound.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment with DNA-Damaging Agent: Treat cells with a fixed, sub-lethal concentration of the DNA-damaging agent (e.g., gemcitabine).
-
Time-Course Addition of this compound: At various time points after the initial treatment (e.g., 0, 6, 12, 18, 24, and 48 hours), add a dilution series of this compound.
-
Incubation: Incubate the plates for a total of 72-96 hours from the start of the initial treatment.
-
Viability Assay: Measure cell viability using a standard method such as MTT, CellTiter-Glo, or crystal violet staining.
-
Data Analysis: Generate dose-response curves for each time point of this compound addition. The time point that results in the lowest IC50 for this compound and the greatest reduction in cell viability is considered optimal.
-
2. Protocol for Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle distribution, particularly its ability to abrogate G2/M arrest induced by DNA damage.
-
Methodology:
-
Cell Treatment: Treat cells with the DNA-damaging agent alone, this compound alone, or the combination at the predetermined optimal schedule. Include an untreated control.
-
Cell Harvesting: At desired time points (e.g., 24, 48 hours post-treatment), harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases. A decrease in the G2/M population in the combination treatment group compared to the DNA-damaging agent alone indicates abrogation of the G2/M checkpoint.[7][11][12][13][14]
-
3. Protocol for Quantifying Apoptosis by Annexin V/PI Staining
-
Objective: To measure the induction of apoptosis following treatment with this compound.
-
Methodology:
-
Cell Treatment: Treat cells as described for the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+). A significant increase in the Annexin V+ populations in the treated groups indicates apoptosis induction.[15]
-
Visualizations
Caption: CHK1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for treatment optimization.
Caption: Troubleshooting guide for low treatment efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Checkpoint Kinase 1 (CHK1) Upregulates Interferon Regulatory Factor 1 (IRF1) to Promote Apoptosis and Activate Anti-Tumor Immunity via MICA in Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination treatment of the oral CHK1 inhibitor, SRA737 and low dose gemcitabine, enhances the effect of PD-L1 blockade by modulating the immune microenvironment in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Protocols [moorescancercenter.ucsd.edu]
- 14. auctoresonline.org [auctoresonline.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to CHK1 Inhibitors
Welcome to the technical support center for researchers utilizing CHK1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CHK1 inhibitors like Prexasertib (LY2606368)?
A1: CHK1 inhibitors are ATP-competitive kinase inhibitors that block the activity of Checkpoint Kinase 1 (CHK1). CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway. It plays a central role in cell cycle checkpoint control, particularly the G2/M and S phase checkpoints. By inhibiting CHK1, these drugs abrogate the cell's ability to arrest the cell cycle in response to DNA damage or replication stress. This forces cancer cells, which often have high levels of intrinsic replication stress, into premature mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.
Q2: My cancer cell line is showing resistance to a CHK1 inhibitor. What are the common mechanisms of resistance?
A2: Resistance to CHK1 inhibitors can arise through several mechanisms, including:
-
Upregulation of compensatory signaling pathways: Activation of pro-survival pathways like PI3K/AKT can bypass the effects of CHK1 inhibition.
-
Overexpression of other cell cycle checkpoint kinases: Increased levels of WEE1 kinase can compensate for the loss of CHK1 function by independently inhibiting CDK1 and preventing mitotic entry.
-
Prolonged G2 cell cycle arrest: Resistant cells may develop mechanisms to enforce a sustained G2 arrest, allowing more time for DNA repair and preventing mitotic catastrophe.[1][2][3][4] This can be associated with lower CDK1/CyclinB1 activity.[1][2][3][4]
-
Drug efflux pumps: Increased expression of multidrug resistance proteins can actively pump the CHK1 inhibitor out of the cell, reducing its intracellular concentration.
Q3: How can I overcome resistance to CHK1 inhibitors in my experiments?
A3: A primary strategy to overcome CHK1 inhibitor resistance is through combination therapy. Synergistic effects have been observed when combining CHK1 inhibitors with:
-
WEE1 inhibitors (e.g., MK-1775/Adavosertib): Dual inhibition of CHK1 and WEE1 leads to a synergistic increase in DNA damage and apoptosis by completely removing the brakes on mitotic entry.
-
PI3K inhibitors (e.g., GDC-0941/Pictilisib): Blocking the compensatory PI3K/AKT survival pathway can re-sensitize resistant cells to CHK1 inhibition.[5]
-
PARP inhibitors (e.g., Olaparib): In cancers with deficiencies in homologous recombination (like BRCA-mutant tumors), combining CHK1 and PARP inhibitors can be highly effective.
-
DNA damaging agents (e.g., Gemcitabine): CHK1 inhibitors can enhance the efficacy of chemotherapy by preventing the cancer cells from repairing the DNA damage induced by these agents.[6]
Troubleshooting Guides
Problem 1: Decreased sensitivity (high IC50) to CHK1 inhibitor monotherapy.
Possible Cause 1: Upregulation of the WEE1 pathway.
-
Suggested Solution: Co-treat cells with a WEE1 inhibitor (e.g., MK-1775). This dual blockade of G2/M checkpoint kinases can synergistically induce cell death.
Possible Cause 2: Activation of the PI3K/AKT survival pathway.
-
Suggested Solution: Combine the CHK1 inhibitor with a PI3K inhibitor (e.g., GDC-0941) to block this compensatory pro-survival signaling.
Experimental Validation:
-
Perform a cell viability assay (e.g., CCK-8 or MTT) with a matrix of CHK1 inhibitor and WEE1 or PI3K inhibitor concentrations to determine synergistic effects.
-
Analyze key protein levels by Western blot:
-
Increased p-AKT (Ser473) suggests PI3K/AKT activation.
-
Increased WEE1 protein levels may indicate its role in resistance.
-
Problem 2: Inconsistent results in synergy experiments with combination therapies.
Possible Cause 1: Suboptimal drug concentrations or scheduling.
-
Suggested Solution:
-
Determine the IC50 of each drug individually in your cell line.
-
Design a synergy experiment using concentrations below, at, and above the IC50 for both drugs in a checkerboard format.
-
Consider sequential vs. simultaneous drug administration. For example, pre-treating with a DNA damaging agent before adding a CHK1 inhibitor may enhance its effect.
-
Possible Cause 2: Inappropriate assay for measuring synergy.
-
Suggested Solution: Use a clonogenic survival assay for a long-term assessment of reproductive cell death, which is often more informative for therapies inducing mitotic catastrophe than short-term viability assays.
Quantitative Data Summary
Table 1: IC50 Values of Prexasertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MX-1 | Triple Negative Breast Cancer | 5.7 | [7] |
| MDA-468 | Triple Negative Breast Cancer | 105 | [7] |
| OVCAR5 | Ovarian Cancer | 7.5 | [1][2][3][4] |
| OVCAR8 | Ovarian Cancer | 5.4 | [1][2][3][4] |
| A2058 | Melanoma | ~150 (as MK-8776) | [8] |
| HT-29 | Colorectal Cancer | ~300 (as MK-8776) | [8] |
| LoVo | Colorectal Cancer | ~75 (as MK-8776) | [8] |
Table 2: Synergistic Effects of CHK1 Inhibitors in Combination Therapies
| Combination | Cell Line | Assay | Observation | Reference |
| Prexasertib + LY3023414 (PI3K/mTORi) | OVCAR3 | Cell Viability | Significant decrease in cell viability compared to single agents | [9] |
| MK-8776 (CHK1i) + MK-1775 (WEE1i) | A2058 | Cell Viability | Synergistic inhibition of cell proliferation | [8] |
| MK-8776 (CHK1i) + MK-1775 (WEE1i) | LoVo | Cell Viability | Synergistic inhibition of cell proliferation | [8] |
| GDC-0941 (PI3Ki) | Eµ-Myc/cRel-/- lymphoma | In vivo tumor growth | Selective inhibition of CHK1i-resistant tumor growth | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CHK1 inhibitors and to assess the synergistic effects of combination therapies.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
CHK1 inhibitor (e.g., Prexasertib) and other drugs for combination studies
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the CHK1 inhibitor and/or other drugs in complete medium.
-
For IC50 determination, add 100 µL of the drug dilutions to the wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO).
-
For synergy experiments, use a checkerboard layout with varying concentrations of both drugs.
-
Incubate for 48-72 hours.
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the dose-response curve and calculate the IC50 using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in the CHK1 signaling pathway and potential resistance pathways.
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHK1, anti-pCHK1 S296, anti-AKT, anti-pAKT S473, anti-WEE1, anti-GAPDH/β-actin). Recommended dilutions: 1:1000 in 5% BSA/TBST.[10][11][12][13]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
Treat cells with the desired drugs for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
-
Clonogenic Survival Assay
Objective: To assess the long-term effect of CHK1 inhibitors on the ability of single cells to form colonies, providing a measure of reproductive cell death.
Materials:
-
6-well plates
-
Complete cell culture medium
-
CHK1 inhibitor and other drugs
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with the drugs at the desired concentrations.
-
Incubate for the desired duration (can be continuous or for a defined period, e.g., 24 hours, followed by replacement with fresh medium).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash with water and let the plates air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) x 100% for the control group.
-
Calculate the Surviving Fraction (SF) = (number of colonies formed after treatment) / (number of cells seeded x PE/100).
-
References
- 1. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer | Semantic Scholar [semanticscholar.org]
- 5. Up-regulation of the PI3K/AKT and RHO/RAC/PAK signalling pathways in CHK1 inhibitor resistant Eµ-Myc lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergism Through WEE1 and CHK1 Inhibition in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the PI3K/mTOR pathway augments CHK1 inhibitor-induced replication stress and antitumor activity in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Chk1 (Ser296) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-Chk1 (Ser296) Antibody (#2349) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. assaybiotechnology.com [assaybiotechnology.com]
Addressing poor solubility of CHK1-IN-7 in aqueous solutions
Welcome to the technical support center for CHK1-IN-7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor aqueous solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1]
Q2: My this compound powder won't dissolve completely in DMSO at room temperature. What should I do?
A2: It is common for this compound to require additional energy to fully dissolve in DMSO. Gentle warming of the solution and sonication are recommended to aid dissolution.[1] Be sure to vortex the solution thoroughly after these steps to ensure it is homogenous.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous buffer/cell culture medium. Why is this happening and how can I prevent it?
A3: This is a common issue for hydrophobic compounds like this compound. The drastic change in solvent polarity when moving from a high concentration in DMSO to a primarily aqueous environment causes the compound to "crash out" or precipitate. To prevent this, it is crucial to keep the final concentration of DMSO in your aqueous solution as low as possible (ideally below 0.5%) while still maintaining solubility. A stepwise dilution approach is also recommended.
Q4: What is a "stepwise dilution" and how do I perform it?
A4: Instead of adding your concentrated DMSO stock directly into the final volume of your aqueous buffer, a stepwise dilution involves creating an intermediate dilution in a smaller volume of the buffer first. This gradual change in solvent polarity can help keep the compound in solution. For detailed instructions, please refer to the Experimental Protocols section.
Q5: How does the pH of the aqueous buffer affect the solubility of this compound?
Q6: Are there any other reagents I can use to improve the solubility of this compound in my aqueous solution?
A6: Yes, for challenging formulations, especially for in vivo studies, co-solvents and surfactants can be used. Common examples include polyethylene glycol 300 (PEG300) and Tween 80. These agents can help to create a more stable solution or a fine suspension.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Precipitation in DMSO stock solution | - DMSO is not anhydrous.- Concentration is too high.- Incomplete dissolution. | - Use a fresh, unopened bottle of high-purity, anhydrous DMSO.- Try preparing a more dilute stock solution.- Apply gentle warming and sonication to the stock solution vial. Vortex thoroughly. |
| Precipitation upon dilution into aqueous buffer/media | - Final concentration of this compound is above its solubility limit in the aqueous environment.- Abrupt change in solvent polarity. | - Lower the final working concentration of this compound.- Perform a stepwise dilution (see Experimental Protocols).- Ensure the final DMSO concentration is as low as possible (ideally <0.5%).- Pre-warm the aqueous buffer/media to 37°C before adding the compound. |
| Inconsistent or no biological activity observed | - Poor solubility leading to a lower effective concentration.- Compound degradation. | - Visually inspect for any precipitate in your working solutions.- Prepare fresh dilutions immediately before use.- Aliquot your DMSO stock into single-use vials to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Concentration | Comments |
| DMSO | 8 mg/mL (19.39 mM) | Requires sonication and warming.[1] |
Table 2: Example Formulations for Poorly Soluble Kinase Inhibitors (for in vivo use)
Note: These are example formulations for other kinase inhibitors and may need to be optimized for this compound.
| Formulation Component | Example 1 (e.g., for LY2880070) | Example 2 (e.g., for RIPK1-IN-7) |
| Co-solvent 1 | 10% DMSO | 5% DMSO |
| Co-solvent 2 | 40% PEG300 | 40% PEG300 |
| Surfactant | 5% Tween-80 | 5% Tween-80 |
| Aqueous Vehicle | 45% Saline | 50% ddH₂O |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming to 37°C may also be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer/Cell Culture Media (Stepwise Dilution)
-
Thaw a single-use aliquot of your this compound DMSO stock solution and bring it to room temperature. Vortex briefly.
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
Step 1 (Intermediate Dilution): Prepare an intermediate dilution of the this compound stock solution in a small volume of the pre-warmed aqueous buffer. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of buffer to make a 200 µM intermediate solution with 2% DMSO. Vortex immediately after adding.
-
Step 2 (Final Dilution): Add the desired volume of the intermediate dilution to the final volume of your pre-warmed aqueous buffer to reach your final experimental concentration. For example, add 10 µL of the 200 µM intermediate solution to 190 µL of buffer for a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Vortex the final working solution immediately and use it for your experiment without delay.
Visualizations
Caption: Simplified CHK1 signaling pathway.
References
Technical Support Center: Interpreting Unexpected Results from CHK1-IN-7 Experiments
Welcome to the technical support center for CHK1-IN-7, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common experimental questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive small molecule inhibitor of CHK1 kinase.[1] CHK1 is a critical signal transducer in the DNA Damage Response (DDR) pathway.[2][3] In response to DNA damage or replication stress, the ATR kinase phosphorylates and activates CHK1.[4][5] Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, to induce cell cycle arrest, allowing time for DNA repair.[2][6] By inhibiting CHK1, this compound prevents this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, which can lead to a form of cell death known as mitotic catastrophe, particularly in p53-deficient cancer cells.[1][5]
Q2: Why is CHK1 inhibition a promising strategy in cancer therapy?
A2: Many cancer cells have defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them highly reliant on the S and G2 checkpoints for DNA repair and survival.[4][5] The S and G2 checkpoints are primarily regulated by the ATR-CHK1 pathway.[7] By inhibiting CHK1, cancer cells are left with no functional checkpoints to repair DNA damage before entering mitosis, leading to selective killing of these cells.[5] Furthermore, some cancers exhibit high levels of baseline replication stress, making them particularly vulnerable to CHK1 inhibitors as single agents.[8][9]
Q3: What are the key phosphorylation sites to monitor for CHK1 activity?
A3: Upon activation by ATR, CHK1 is phosphorylated at key serine residues, primarily Serine 317 (Ser317) and Serine 345 (Ser345).[4] These phosphorylation events are considered markers of CHK1 activation.[6] Conversely, inhibition of ATR or CHK1 itself is expected to decrease phosphorylation at these sites. A Western blot for p-CHK1 (Ser345) is a standard pharmacodynamic assay to confirm target engagement by a CHK1 inhibitor.[10][11]
Troubleshooting Unexpected Experimental Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50/GI50 Values Between Experiments
Question: My calculated IC50 or GI50 values for this compound vary significantly from one experiment to the next. What could be the cause?
Answer: Several factors can contribute to variability in potency measurements:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. Cells at high passage numbers can have altered signaling pathways and drug sensitivities.
-
Seeding Density: Ensure that cell seeding density is consistent across all experiments. Overly confluent or sparse cultures can respond differently to treatment.
-
Compound Stability and Storage: this compound, like many small molecules, should be stored correctly as a stock solution (typically in DMSO at -20°C or -80°C) and subjected to minimal freeze-thaw cycles.[12] Prepare fresh dilutions in media for each experiment from the stock.
-
Assay Duration: The length of drug exposure can significantly impact the apparent potency. A 72-hour assay, for instance, may yield a lower IC50 than a 24-hour assay.[8] Ensure the incubation time is kept constant.
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) must be consistent across all wells, including untreated controls. High concentrations of DMSO (>0.5%) can be toxic to some cell lines.[12]
Issue 2: No Observed Decrease in CHK1 Phosphorylation (p-CHK1)
Question: I treated my cells with this compound but do not see the expected decrease in p-CHK1 (Ser345) via Western blot. What went wrong?
Answer: This is a common issue when assessing target engagement. Consider the following troubleshooting steps in a logical sequence.
Troubleshooting Workflow for p-CHK1 Detection
Caption: Troubleshooting logic for absent p-CHK1 signal.
-
Compound Inactivity: Ensure your stock solution of this compound has not degraded. Prepare a fresh stock from powder if necessary.
-
Insufficient Dose or Time: The concentration or duration of treatment may be inadequate. Perform a dose-response (e.g., 0.1 to 10 µM) and a time-course (e.g., 2, 6, 24 hours) experiment.
-
Low Baseline CHK1 Activity: In unperturbed cells, the level of p-CHK1 may be too low to detect a decrease. Include a positive control by co-treating with a DNA-damaging agent (e.g., hydroxyurea, gemcitabine, or UV radiation) to induce robust CHK1 phosphorylation.[13]
-
Western Blot Protocol: The issue may be technical. Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state. For phospho-antibodies, BSA is often a better blocking agent than milk, as milk contains phosphoproteins that can increase background.[14] Ensure your primary and secondary antibodies are validated and used at the optimal dilution.
Issue 3: Unexpected Increase in DNA Damage Markers (e.g., γH2AX)
Question: After treating cells with this compound alone, I see a significant increase in γH2AX, a marker for DNA double-strand breaks. Isn't the inhibitor supposed to work in combination with DNA damage?
Answer: This is an expected result and a key feature of how CHK1 inhibitors function, particularly as single agents.
-
Replication Stress: CHK1 plays a crucial role in stabilizing replication forks during normal S-phase, even without external DNA damage.[15][16]
-
Fork Collapse: By inhibiting CHK1, replication forks can become unstable and collapse, leading to the formation of DNA double-strand breaks.[9][17]
-
Mechanism: This process leads to the phosphorylation of histone H2AX (creating γH2AX) as the cell recognizes these breaks.[8][15] Therefore, an increase in γH2AX is a pharmacodynamic marker indicating that the CHK1 inhibitor is having a biological effect by inducing replication stress and subsequent DNA damage.[15][18]
Issue 4: Compound Precipitation in Cell Culture Media
Question: My this compound, dissolved in DMSO, precipitates when I add it to the aqueous cell culture medium. How can I prevent this?
Answer: Poor aqueous solubility is a common problem with hydrophobic small molecules.
-
Check Final Concentration: You may be exceeding the solubility limit of the compound in your media. Try using a lower final concentration.
-
Optimize Dilution: When diluting the DMSO stock into the media, add the stock to the media while vortexing or pipetting vigorously to facilitate rapid dispersion. Avoid adding aqueous buffer directly to the concentrated DMSO stock.
-
Gentle Warming/Sonication: Gently warming the media to 37°C before adding the compound can sometimes help.[19] Brief sonication of the final solution can also aid dissolution, but check if the compound is heat or sonication-labile.[20]
-
Reduce Serum Concentration: In some cases, components in fetal bovine serum (FBS) can cause precipitation. Try reducing the serum percentage during the treatment period, if compatible with your cell line.
-
Solvent Choice: While DMSO is standard, ensure the final concentration remains low (ideally <0.1%, and not exceeding 0.5%).[12] High DMSO levels can be toxic and may also contribute to solubility issues upon high dilution factors.
Data Presentation
Table 1: Representative GI50 Values of a CHK1 Inhibitor (V158411) in Various Cancer Cell Lines
The following data summarizes the growth inhibition (GI50) values for the CHK1 inhibitor V158411, demonstrating the heightened sensitivity of leukemia and lymphoma cell lines compared to solid tumor lines.
| Cell Line | Cancer Type | GI50 (µM) |
| Jurkat | Leukemia | 0.12 |
| Raji | Lymphoma | 0.16 |
| U937 | Leukemia | 0.14 |
| MOLM-13 | Leukemia | 0.08 |
| NCI-H460 | Lung | 10.9 |
| HT29 | Colon | 2.5 |
| SW620 | Colon | 3.2 |
Data adapted from studies on the CHK1 inhibitor V158411, which acts similarly to this compound.[8]
Key Experimental Protocols
Protocol 1: Western Blot for CHK1 Target Engagement
This protocol is for assessing the phosphorylation status of CHK1 at Ser345 to confirm inhibition by this compound.
Experimental Workflow
Caption: Standard workflow for Western blot analysis of p-CHK1.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
For a positive control, pre-treat cells with a DNA-damaging agent (e.g., 200 nM gemcitabine for 16-24 hours) to induce p-CHK1.[1]
-
Add this compound at various concentrations (e.g., 0, 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, collect lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[14]
-
Incubate overnight at 4°C with primary antibodies: anti-p-CHK1 (Ser345) and anti-total CHK1. A loading control like β-actin or GAPDH should also be used.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity and normalize p-CHK1 levels to total CHK1.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound abrogates the DNA damage-induced G2/M checkpoint.
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat one set of cells with a DNA-damaging agent that induces G2/M arrest (e.g., 2.5 Gy X-irradiation or 200 nM camptothecin).[3]
-
Treat another set with the DNA-damaging agent followed by various concentrations of this compound. Include vehicle controls.
-
Incubate for a period sufficient to observe arrest (e.g., 8-24 hours).[3]
-
-
Cell Staining:
-
Harvest cells (including supernatant) by trypsinization and centrifugation.
-
Wash cells with cold PBS.
-
Fix cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash cells to remove ethanol and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Expected Result: Cells treated with a DNA-damaging agent alone should show an accumulation in the G2/M phase. Co-treatment with this compound should reduce the percentage of cells in G2/M, demonstrating checkpoint abrogation.[1][3]
-
Signaling Pathway Visualization
ATR-CHK1 DNA Damage Response Pathway
This diagram illustrates the central role of CHK1 in the DNA damage response and the point of inhibition by this compound.
Caption: The ATR-CHK1 signaling pathway and its inhibition.
References
- 1. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Phospho-Chk1/2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
How to control for CHK1-IN-7 degradation in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CHK1 inhibitor, CHK1-IN-7, in long-term studies.
Frequently Asked Questions (FAQs)
Q1: My this compound seems to lose its effectiveness over several days in my long-term cell culture experiment. What could be the cause?
A1: Loss of effectiveness in long-term studies can be due to two primary factors: degradation of the inhibitor itself and/or changes in the target protein, CHK1.
-
Inhibitor Degradation: Small molecules like this compound can be unstable in aqueous cell culture media at 37°C over extended periods. The complex components of the media, including serum, can contribute to this degradation.
-
Target Protein Degradation: Inhibition of CHK1's kinase activity can lead to its own ubiquitination and proteasomal degradation.[1][2] This means that over time, the total amount of the CHK1 protein you are trying to inhibit may decrease, altering the cellular response. Studies have shown that the half-life of CHK1 can be significantly reduced in the presence of a CHK1 inhibitor.[3]
Q2: How should I prepare and store my this compound stock solution to ensure its stability?
A2: Proper preparation and storage of your this compound stock solution are critical for reproducible results.
Table 1: Recommended Storage Conditions for this compound Stock Solution
| Solvent | Storage Temperature | Duration | Special Conditions |
| DMSO | -80°C | 6 months | Protect from light, store under nitrogen.[4] |
| -20°C | 1 month | Protect from light, store under nitrogen.[4] |
To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q3: What is the best way to handle this compound in long-term cell culture experiments to account for potential degradation?
A3: To maintain a consistent effective concentration of this compound in long-term experiments, periodic media changes with freshly added inhibitor are recommended. The frequency of these changes will depend on the stability of the compound in your specific cell culture conditions. A good starting point is to replace at least half of the media with fresh media containing the desired final concentration of this compound every 24-48 hours.
Q4: How can I experimentally determine the stability of this compound in my specific cell culture media?
A4: You can perform a stability study using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will allow you to quantify the concentration of this compound in your cell culture media over time.
Troubleshooting Guides
Issue 1: Inconsistent or diminishing biological effect of this compound in experiments longer than 48 hours.
Table 2: Troubleshooting Inconsistent Inhibitor Activity
| Possible Cause | Recommended Solution |
| This compound Degradation | 1. Increase frequency of media changes: Replace media with fresh inhibitor every 24 hours. 2. Perform a stability study: Use LC-MS/MS to determine the degradation rate of this compound in your specific media and adjust the media change schedule accordingly. 3. Include a "no-cell" control: Incubate this compound in media without cells to assess chemical stability versus cellular metabolism. |
| CHK1 Protein Degradation | 1. Monitor CHK1 protein levels: Perform Western blotting for total CHK1 and phosphorylated CHK1 (e.g., pS345, pS296) at different time points throughout your experiment.[5] 2. Consider a pulsatile dosing regimen: A short exposure to the inhibitor followed by a washout period may allow for CHK1 protein levels to recover, depending on your experimental goals. |
| Cellular Efflux of the Inhibitor | 1. Use efflux pump inhibitors: If your cell line is known to express high levels of drug efflux pumps (e.g., P-glycoprotein), consider co-treatment with a known inhibitor of these pumps. |
Issue 2: High variability in results between replicate experiments.
Table 3: Troubleshooting High Experimental Variability
| Possible Cause | Recommended Solution |
| Inconsistent Stock Solution Concentration | 1. Proper stock preparation: Ensure this compound is fully dissolved in DMSO. Gentle warming or sonication can aid dissolution. 2. Aliquot stock solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Inaccurate Pipetting of Small Volumes | 1. Use a serial dilution approach: Prepare an intermediate dilution of your stock in media before adding it to your culture plates. |
| Binding of this compound to Plasticware | 1. Use low-protein-binding plates and pipette tips. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media by LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for your equipment and this compound.
-
Prepare Samples:
-
Add this compound to your complete cell culture medium (with and without serum) at the final working concentration.
-
Include a "time zero" sample by immediately processing an aliquot.
-
Incubate the media at 37°C and 5% CO2.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Store aliquots at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Thaw samples on ice.
-
Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in your samples at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Protocol 2: Monitoring CHK1 Protein Levels During Long-Term this compound Treatment
-
Cell Treatment:
-
Seed your cells at a density that will not lead to over-confluence during the course of the experiment.
-
Treat cells with this compound at the desired concentration. Remember to include a vehicle control (DMSO).
-
Perform media changes with fresh inhibitor at your determined optimal frequency.
-
-
Sample Collection:
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), harvest cells.
-
-
Western Blot Analysis:
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of your lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against total CHK1, phospho-CHK1 (S345), and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Densitometry Analysis:
-
Quantify the band intensities for total CHK1 and phospho-CHK1.
-
Normalize the CHK1 and phospho-CHK1 signals to the loading control.
-
Plot the relative protein levels over time to observe the effect of this compound on CHK1 protein stability.
-
Visualizations
Caption: CHK1 signaling pathway, its inhibition by this compound, and the resulting impact on CHK1 protein stability.
Caption: Recommended experimental workflow for controlling and assessing this compound degradation in long-term studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Refining CHK1-IN-7 Dosage in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of CHK1 inhibitors, with a focus on CHK1-IN-7, to minimize side effects in animal models. Due to limited publicly available in vivo data for this compound, this guide draws upon established knowledge and experimental data from structurally and functionally similar, well-characterized CHK1 inhibitors such as PF-477736, AZD7762, and Prexasertib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CHK1 inhibitors like this compound?
A1: CHK1 (Checkpoint kinase 1) is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2] In response to DNA damage or replication stress, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair. Many cancer cells have defects in other checkpoint pathways (e.g., p53), making them highly reliant on CHK1 for survival. CHK1 inhibitors block this pathway, leading to the accumulation of DNA damage and forcing cancer cells into premature and lethal mitosis, a process known as mitotic catastrophe.
Q2: What are the common side effects observed with CHK1 inhibitors in animal models?
A2: Common side effects associated with CHK1 inhibitors in animal models are often dose-dependent and can include myelosuppression (neutropenia, thrombocytopenia, leukopenia), gastrointestinal toxicity (diarrhea, nausea), and fatigue.[3][4][5] In some cases, cardiac toxicities have been observed with certain CHK1 inhibitors, leading to the discontinuation of their clinical development.[6]
Q3: How can I start to determine the optimal dose of this compound in my animal model?
A3: A dose-escalation study is the recommended starting point. Begin with a low dose, guided by in vitro IC50 data and dosages used for similar compounds (see Table 1), and gradually increase the dose in different cohorts of animals. Monitor for signs of toxicity and antitumor efficacy at each dose level to identify the maximum tolerated dose (MTD) and the optimal therapeutic window.
Q4: Are there strategies to reduce the systemic toxicity of this compound?
A4: Yes, several strategies can be employed:
-
Combination Therapy: Combining CHK1 inhibitors with DNA-damaging agents or other targeted therapies may allow for lower, less toxic doses of each compound while achieving synergistic antitumor effects.[7]
-
Dosing Schedule Optimization: Exploring different dosing schedules (e.g., intermittent vs. continuous dosing) can help minimize cumulative toxicity while maintaining efficacy.
-
Supportive Care: Implementing supportive care measures, such as providing hydration and nutritional support, can help manage side effects.
-
Targeted Delivery: While more advanced, nanoparticle-based drug delivery systems could potentially target the inhibitor to the tumor site, reducing systemic exposure.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Severe weight loss or signs of distress in animals | Dose is too high, leading to excessive toxicity. | Reduce the dose of this compound. Consider a different dosing schedule (e.g., less frequent administration). Ensure adequate hydration and nutrition. |
| Lack of antitumor efficacy | Dose is too low. Ineffective as a single agent. | Gradually increase the dose while carefully monitoring for toxicity. Consider combining this compound with a DNA-damaging agent like gemcitabine or cisplatin, as CHK1 inhibitors often show greater efficacy in combination.[8] |
| High variability in tumor response within a cohort | Inconsistent drug formulation or administration. Tumor heterogeneity. | Ensure the drug is properly solubilized and administered consistently. Increase the number of animals per group to account for biological variability. |
| Unexpected off-target effects | The inhibitor may have activity against other kinases. | Review the kinase selectivity profile of this compound if available. Compare observed side effects with those of other CHK1 inhibitors with known off-target profiles. |
Quantitative Data Summary
The following tables summarize in vivo dosage and toxicity data from studies on well-characterized CHK1 inhibitors. This information can serve as a reference for designing studies with this compound.
Table 1: In Vivo Dosages of Select CHK1 Inhibitors in Mouse Models
| Inhibitor | Animal Model | Dosage | Administration Route | Combination Agent | Reference |
| PF-477736 | Nude mice with Colo205 xenografts | 4-60 mg/kg (once or twice daily for 4 treatments) | Intraperitoneal (i.p.) | Gemcitabine | [9] |
| PF-477736 | Nude mice with A375-PLX-R xenografts | 15 mg/kg (3 days/week) | Intraperitoneal (i.p.) | PLX4032 | [10] |
| AZD7762 | Mice with GBM xenografts | 5, 15, 25 mg/kg (daily for 2 weeks, 5 days/week) | Intraperitoneal (i.p.) | None (single agent) | [11] |
| AZD7762 | Mice with T47D xenografts | 25 mg/kg (twice daily for 4 days) | Intraperitoneal (i.p.) | Radiation | [12] |
| Prexasertib | Pediatric mice with solid tumors | 80, 100, 125, 150 mg/m² (days 1 & 15 of a 28-day cycle) | Intravenous (i.v.) | None (single agent) | [13] |
Table 2: Common Side Effects of CHK1 Inhibitors in Preclinical and Clinical Studies
| Inhibitor | Common Adverse Events | Severity (Grade 3/4) | Reference |
| PF-477736 | Pyrexia, fatigue, neutropenia, nausea, vomiting, diarrhea | Not specified in detail | [4] |
| AZD7762 | Nausea, neutropenic fever, cardiac toxicities (troponin increase, myocardial ischemia) | Cardiac toxicities were dose-limiting | [6] |
| Prexasertib | Leukopenia/neutropenia, thrombocytopenia, nausea | Neutropenia, leukopenia | [3] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture the desired cancer cell line under standard conditions. Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NOD-SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used to estimate tumor volume.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
This compound Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution in a vehicle appropriate for the chosen route (e.g., saline, corn oil for i.p. injection). The final concentration of the organic solvent should be minimized to avoid vehicle-related toxicity.
-
Administration: Administer the formulated this compound and any combination agents according to the planned dosing schedule and route. The control group should receive the vehicle alone.
-
-
Toxicity Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered physical appearance.
-
Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a set time point), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Protocol 2: Pharmacodynamic Assessment of CHK1 Inhibition in Tumor Tissue
-
Tissue Collection: Collect tumor samples at various time points after the final dose of this compound.
-
Western Blot Analysis: Prepare protein lysates from the tumor tissue. Perform Western blotting to assess the levels of key pharmacodynamic biomarkers. These may include:
-
Phospho-CHK1 (Ser345): Inhibition of CHK1 can paradoxically lead to an increase in its phosphorylation at this site due to the disruption of a negative feedback loop.
-
γH2AX: A marker of DNA double-strand breaks, which are expected to increase with CHK1 inhibition.
-
Cleaved PARP or Caspase-3: Markers of apoptosis.
-
-
Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin. Perform IHC staining for the same biomarkers to assess their expression and localization within the tumor.
Visualizations
Caption: Simplified CHK1 signaling pathway and the inhibitory action of this compound.
References
- 1. Chk1 Inhibition Ameliorates Alzheimer’s Disease Pathogenesis and Cognitive Dysfunction Through CIP2A/PP2A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I dose-escalation study to examine the safety and tolerability of LY2603618, a checkpoint 1 kinase inhibitor, administered 1 day after pemetrexed 500 mg/m2 every 21 days in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHK1 Inhibitors in Combination Chemotherapy: Thinking Beyond the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing CHK1-IN-7 Induced DNA Damage in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing DNA damage induced by CHK1-IN-7 in non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces DNA damage in non-cancerous cells?
A1: this compound is a potent inhibitor of Checkpoint Kinase 1 (CHK1), a crucial protein in the DNA damage response (DDR) pathway.[1][2][3] CHK1 plays a vital role in cell cycle checkpoints, particularly during the S and G2 phases, and is essential for maintaining the stability of replication forks during DNA synthesis even in unperturbed cell cycles.[4][5][6] By inhibiting CHK1, this compound disrupts normal DNA replication, leading to an increase in replication-associated DNA strand breaks and overall genomic instability.[4] This can result in the accumulation of DNA damage, even in non-cancerous cells that are actively dividing.
Q2: Why do I observe DNA damage in my non-cancerous control cell line treated with this compound?
A2: Non-cancerous cells, especially those that are actively proliferating, still rely on CHK1 to manage endogenous replication stress and repair spontaneous DNA damage that occurs during DNA synthesis.[3][4][6] Inhibition of CHK1 by this compound removes this protective mechanism, leading to the accumulation of DNA damage.[7] Some studies have also suggested that CHK1 inhibitors can induce a "bystander effect," where treated cancer cells release soluble factors that can cause DNA damage in neighboring untreated (including non-cancerous) cells.[8]
Q3: What are the typical morphological and cellular changes I should expect in non-cancerous cells treated with this compound?
A3: Upon treatment with this compound, you may observe several changes in non-cancerous cells, including:
-
An increase in markers of DNA double-strand breaks, such as γH2AX foci.[7][8]
-
Cell cycle arrest, followed by potential mitotic slippage or apoptosis (cell death).[7]
-
Changes in cell morphology, such as cell enlargement or the appearance of micronuclei.
-
Reduced cell proliferation and viability.[9]
Q4: How can I minimize off-target effects and toxicity in my non-cancerous cell lines?
A4: To minimize off-target effects and toxicity, it is crucial to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment. Start with a low concentration and gradually increase it to find the minimum effective dose that induces the desired effect in your target cells while minimizing damage to non-cancerous controls. Additionally, ensure the health and quality of your cell cultures, as stressed cells may be more susceptible to drug-induced toxicity.
Troubleshooting Guides
Problem 1: Excessive Cell Death in Non-Cancerous Control Cells
-
Possible Cause 1: Concentration of this compound is too high.
-
Solution: Perform a dose-response curve to determine the GI50 (the concentration that causes 50% growth inhibition) in your non-cancerous cell line. Use a concentration well below the GI50 for your experiments, if possible, or a concentration that is just sufficient to elicit the desired phenotype in your experimental cells.
-
-
Possible Cause 2: Prolonged exposure to this compound.
-
Solution: Conduct a time-course experiment to identify the earliest time point at which the desired biological effect is observed. Limiting the duration of exposure can significantly reduce toxicity in non-cancerous cells.[1]
-
-
Possible Cause 3: High proliferative rate of the non-cancerous cell line.
-
Solution: Cells that are rapidly dividing are more sensitive to CHK1 inhibition due to their reliance on CHK1 for managing replication stress.[4] If possible, consider using a non-cancerous cell line with a lower proliferation rate or synchronizing the cells to a less sensitive phase of the cell cycle (e.g., G0/G1) before treatment.
-
-
Possible Cause 4: Bystander effect from co-cultured cancer cells.
-
Solution: If you are using a co-culture system, be aware of the potential for a bystander effect.[8] To test for this, you can analyze conditioned media from this compound-treated cancer cells on your non-cancerous cells. If a bystander effect is confirmed, you may need to use a transwell system to separate the cell populations or wash the cells after treatment of the cancer cell line.
-
Problem 2: Inconsistent or No Induction of DNA Damage Markers (e.g., γH2AX) in Target Cells
-
Possible Cause 1: Insufficient concentration or duration of this compound treatment.
-
Possible Cause 2: Cell line is resistant to CHK1 inhibition.
-
Solution: Some cell lines may have intrinsic resistance to CHK1 inhibitors.[10] Confirm the expression and activity of CHK1 in your cell line. You can also assess the phosphorylation status of CHK1 downstream targets to confirm that the inhibitor is engaging its target.
-
-
Possible Cause 3: Issues with the DNA damage detection assay.
-
Solution: Optimize your immunofluorescence or western blotting protocol for γH2AX detection. Ensure your primary and secondary antibodies are working correctly and include appropriate positive and negative controls. For example, a topoisomerase inhibitor like camptothecin can be used as a positive control for γH2AX induction.[7]
-
Quantitative Data Summary
| Parameter | Value/Range | Cell Lines | Reference |
| V158411 (CHK1 inhibitor) GI50 | 0.17 µM (mean) | Leukemia and lymphoma cell lines | [1] |
| V158411 (CHK1 inhibitor) GI50 | 2.8 µM (mean) | Colon cancer cell lines | [1] |
| V158411 (CHK1 inhibitor) GI50 | 6.9 µM (mean) | Lung cancer cell lines | [1] |
| γH2AX EC50 for V158411 | 0.26 - 0.80 µM | HT29, U2OS, HCC1937 | [11] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a positive control (e.g., 0.1 µM camptothecin for 24 hours) and a negative control (vehicle-treated).[7]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate cells with an anti-phospho-Histone H2A.X (Ser139) antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 value.
Visualizations
Caption: CHK1 signaling pathway and the effect of this compound.
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting decision tree for excessive cell death.
References
- 1. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. CHEK1 - Wikipedia [en.wikipedia.org]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chk1 inhibition induces a DNA damage bystander effect in cocultured tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chk1-deficient tumour cells are viable but exhibit multiple checkpoint and survival defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of CHK1-IN-7 and AZD7762 for Checkpoint Kinase 1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Checkpoint Kinase 1 (CHK1) inhibitors: CHK1-IN-7 and AZD7762. This analysis is supported by experimental data to inform preclinical research and development decisions.
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] Its activation is essential for initiating cell cycle checkpoints, allowing time for DNA repair and preventing the proliferation of cells with genomic instability.[1] Consequently, CHK1 has emerged as a promising therapeutic target in oncology, with numerous inhibitors under investigation for their potential to sensitize cancer cells to DNA-damaging agents.
This guide focuses on a direct comparison of two such inhibitors: this compound, a potent and novel human CHK1 inhibitor, and AZD7762, a well-characterized and potent ATP-competitive inhibitor of both CHK1 and CHK2.[3][4]
Efficacy and Potency: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and AZD7762, highlighting their potency against their primary target, CHK1.
| Inhibitor | Target(s) | IC50 (CHK1) | Ki (CHK1) | Molecular Weight | Chemical Formula |
| This compound | CHK1 | Not explicitly found in search results | Not available | 412.48 g/mol | C25H24N4O |
| AZD7762 | CHK1, CHK2 | 5 nM | 3.6 nM | 362.42 g/mol | Not available |
Note: While a specific IC50 value for this compound was not found in the provided search results, it is described as a "potent human CHK1 inhibitor".[3] The original research paper by Teng et al. (2007) would be the primary source for this specific data point. AZD7762 demonstrates high potency against CHK1 with an IC50 of 5 nM and also inhibits CHK2 with similar potency.[4]
Mechanism of Action and Cellular Effects
Both this compound and AZD7762 function by inhibiting the kinase activity of CHK1, thereby abrogating cell cycle checkpoints, particularly the G2/M checkpoint, and sensitizing cancer cells to DNA-damaging agents like gemcitabine.[3]
AZD7762 has been shown to be a potent, ATP-competitive inhibitor that binds to the ATP-binding site of CHK1.[4] Its inhibition of CHK1 leads to the prevention of cell cycle arrest and subsequent nucleotide excision repair in tumor cells with damaged DNA, ultimately resulting in apoptosis.[5] This mechanism enhances the cytotoxicity of DNA-damaging agents.
This compound is reported to potentiate the antiproliferative effect of gemcitabine in both prostate and breast cancer cell lines, indicating a similar mechanism of checkpoint abrogation.[3] However, it is noted to have no single-agent effect.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CHK1 inhibitors.
CHK1 Kinase Activity Assay (General Protocol)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by CHK1.
-
Enzyme and Substrate Preparation: Recombinant human CHK1 enzyme and a suitable substrate (e.g., a peptide derived from Cdc25C) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The CHK1 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or AZD7762) for a defined period at room temperature.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP) and the substrate. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through methods such as scintillation counting for radiolabeled ATP or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures ADP formation.[6]
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of CHK1 activity (IC50) is calculated from the dose-response curve.
Cellular Proliferation Assay (General Protocol)
This assay assesses the effect of the inhibitor on the growth of cancer cell lines, often in combination with a DNA-damaging agent.
-
Cell Culture: Cancer cell lines (e.g., prostate or breast cancer cells) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dilution series of the CHK1 inhibitor (e.g., this compound or AZD7762) alone or in combination with a fixed concentration of a DNA-damaging agent (e.g., gemcitabine).
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these inhibitors.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-Specific Chk1 Activation Determines Apoptosis by Regulating the Balance of p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Side-by-side comparison of CHK1-IN-7 and UCN-01 in breast cancer cells
Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway, making it a key target in oncology.[1] Its inhibition can lead to the death of cancer cells, particularly those with p53 mutations, by preventing cell cycle arrest and DNA repair.[2][3] This guide compares the preclinical activity of UCN-01, a first-generation, non-selective CHK1 inhibitor, with that of newer, more selective CHK1 inhibitors in breast cancer cell lines.
Data Presentation: Quantitative Comparison
The following tables summarize the activity of selective CHK1 inhibitors and UCN-01 in various breast cancer cell lines.
Table 1: Inhibitor Potency (IC50) in Breast Cancer Cell Lines
| Inhibitor Class | Compound | Cell Line | IC50 | Reference |
| Selective CHK1 Inhibitor | V158411 | MDA-MB-468 | 3 nM | [4] |
| V158411 | BT-549 | 4 nM | [4] | |
| V158411 | MDA-MB-231 | 7 nM | [4] | |
| PF-477736 | MDA-MB-231 | 840 nM | [5] | |
| PF-477736 | Hs578T | 330 nM | [5] | |
| AZD7762 | MDA-MB-231 | >1000 nM (single agent) | [6] | |
| Non-Selective Inhibitor | UCN-01 | Various | 30-100 nM | [7] |
Table 2: Effects on Cell Cycle and Apoptosis
| Inhibitor | Cell Line | Concentration | Effect on Cell Cycle | Apoptosis Induction | Reference |
| Selective CHK1 Inhibitor (V158411) | MDA-MB-231 | 50-150 nM (with IR) | Reduction in G2-phase arrest | Potentiates IR-induced apoptosis | [8] |
| MDA-MB-468 | Not specified | Induces DNA fragmentation | Caspase-3/7 dependent | [4] | |
| Non-Selective Inhibitor (UCN-01) | MDA-MB-468 | 150 nM | Blocks G1 to S transition | Potentiates irinotecan-induced apoptosis | [2][7] |
| MCF-7 | Not specified | G1 arrest | - | [9] |
Experimental Protocols
Below are generalized methodologies for key experiments used to evaluate CHK1 inhibitors.
1. Cell Viability and IC50 Determination (SRB Assay)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the CHK1 inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Cell Fixation: After incubation, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Plates are washed with water and stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes.
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution. Absorbance is read at 570 nm.
-
Analysis: IC50 values are calculated from the dose-response curves.[4]
2. Cell Cycle Analysis (Flow Cytometry)
-
Treatment: Cells are treated with the inhibitor, alone or in combination with a DNA-damaging agent, for a specified time (e.g., 24-48 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in a solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Stained cells are analyzed using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[8]
3. Apoptosis Assay (Caspase-3/7 Activity)
-
Treatment: Cells are seeded in 96-well plates and treated with the inhibitor for 24-72 hours.
-
Assay: A luminogenic caspase-3/7 substrate is added to the wells.
-
Measurement: After a short incubation, the luminescence, which is proportional to caspase activity, is measured using a plate reader.[4]
4. Western Blotting for Pathway Analysis
-
Lysate Preparation: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., pCHK1, γH2AX, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Proteins are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
Mandatory Visualizations
Caption: CHK1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Comparing CHK1 Inhibitors.
Caption: Logical Comparison of Inhibitor Characteristics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JCI - Targeting Chk1 in p53-deficient triple-negative breast cancer is therapeutically beneficial in human-in-mouse tumor models [jci.org]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers | springermedizin.de [springermedizin.de]
- 5. Checkpoint Kinase 1 (CHK1) Inhibition Enhances the Sensitivity of Triple-Negative Breast Cancer Cells to Proton Irradiation via Rad51 Downregulation [mdpi.com]
- 6. Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chk1 phosphorylated at serine345 is a predictor of early local recurrence and radio‐resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chk1 inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CHK1 and ATR Inhibitors in Promoting Cell Death
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Checkpoint Kinase 1 (CHK1) inhibitors, represented herein by data from various selective CHK1 inhibitors due to the limited specific public data on CHK1-IN-7, and Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in inducing cell death. The comparison is supported by experimental data and detailed methodologies to assist in research and development decisions.
Introduction
The DNA Damage Response (DDR) is a critical signaling network that maintains genomic integrity.[1][2] Two key kinases in this pathway, ATR and its primary downstream effector CHK1, are central to the cellular response to DNA damage and replication stress.[1][3] Both ATR and CHK1 are attractive therapeutic targets in oncology because cancer cells often exhibit high levels of replication stress and may have defects in other DDR pathways, making them particularly dependent on the ATR-CHK1 axis for survival.[1][4] Inhibition of either ATR or CHK1 can lead to the abrogation of cell cycle checkpoints, forcing cells with damaged DNA into mitosis and ultimately resulting in cell death, a phenomenon known as mitotic catastrophe.[4][5]
Mechanism of Action: ATR-CHK1 Signaling Pathway
Under conditions of replication stress or DNA damage, ATR is activated and phosphorylates CHK1 at Serine 317 and Serine 345.[1] Activated CHK1 then phosphorylates a variety of downstream targets, including the CDC25 family of phosphatases.[1] This leads to their degradation and prevents the activation of cyclin-dependent kinases (CDKs), thereby inducing cell cycle arrest, primarily at the G2/M checkpoint.[1][2] This pause allows time for DNA repair. Inhibitors of ATR or CHK1 disrupt this signaling cascade, leading to unchecked cell cycle progression despite the presence of DNA damage, which is particularly lethal to cancer cells.[6]
Caption: ATR-CHK1 signaling pathway and points of inhibition.
Comparative Efficacy in Inducing Cell Death
Both ATR and CHK1 inhibitors have demonstrated potent single-agent activity and the ability to sensitize cancer cells to DNA-damaging agents. The depletion of either ATR or CHK1 has been shown to strongly enhance cell death induced by replication inhibitors.[7][8] Studies have shown that in cultures depleted of both CHK1 and ATR, the level of apoptosis is not significantly different from that produced by the depletion of either protein alone, suggesting they act in a common pathway to suppress cell death.[7][9]
Quantitative Data on Cell Viability and Apoptosis
The following tables summarize the effects of representative ATR and CHK1 inhibitors on cell viability and apoptosis across various cancer cell lines.
Table 1: Inhibition of Cell Proliferation (IC50/GI50 Values)
| Inhibitor Class | Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| ATR Inhibitor | Ceralasertib (AZD6738) | LoVo | Colorectal | 0.52 | [10] |
| HT29 | Colorectal | >1 | [10] | ||
| Berzosertib (VE-822) | HT29 | Colorectal | 0.019 (cellular ATR inhibition) | [10] | |
| CHK1 Inhibitor | V158411 | Raji | Lymphoma | ~0.1 | [11] |
| Jurkat | Leukemia | ~0.2 | [11] | ||
| GNE-783 | HT29 | Colorectal | 0.039 (EC50, single agent) | [12] |
Table 2: Induction of Apoptosis
| Inhibitor Class | Treatment | Cell Line | Effect | Reference |
| ATR/CHK1 Depletion | siRNA depletion of ATR or CHK1 + Thymidine | HCT116 | Significant increase in Annexin V positive cells | [7][9] |
| CHK1 Inhibitor | V158411 (5x GI50) | Raji | 13-fold increase in caspase-3/7 activity at 24h | [11] |
| Jurkat | 6-fold increase in caspase-3/7 activity at 24h | [11] | ||
| Combined ATR & CHK1 Inhibition | VE-821 + AZD7762 | U2OS | Synergistic induction of apoptosis (cleaved PARP) | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assays (MTS/MTT Assay)
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding : Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[14]
-
Drug Treatment : Treat cells with serial dilutions of the inhibitor (e.g., from 1 nM to 10 µM) for a specified period (e.g., 72 hours).[14]
-
Reagent Addition : Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.[14]
-
Data Acquisition : Measure the absorbance or luminescence using a microplate reader.[5][14]
-
Analysis : Normalize the data to untreated controls to calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assays
Annexin V Staining:
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Treatment : Treat cells with the inhibitor(s) for the desired time.
-
Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry : Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.[15]
Caspase-3/7 Activity Assay:
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Seeding and Treatment : Seed cells in a 96-well plate and treat with the inhibitor(s).[16]
-
Lysis and Substrate Addition : Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.
-
Signal Measurement : Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.[16][17]
Western Blotting for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the ATR-CHK1 pathway.
-
Cell Lysis : Treat cells with the inhibitor(s) and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer : Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation : Probe the membrane with primary antibodies against total CHK1 and phosphorylated CHK1 (p-CHK1 S345), followed by HRP-conjugated secondary antibodies.[5]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for comparing inhibitor efficacy.
Conclusion
Both CHK1 and ATR inhibitors are effective at inducing cell death in cancer cells, primarily by disrupting the DNA damage response and forcing cells with unresolved DNA damage into mitosis. The choice between targeting ATR or CHK1 may depend on the specific genetic context of the cancer and the desired therapeutic window. Since CHK1 is the principal downstream effector of ATR in the replication stress response pathway, inhibition of either protein leads to similar cellular outcomes. However, ATR has a broader range of substrates than CHK1, which could lead to different off-target effects and toxicity profiles.[1] Further preclinical and clinical studies are necessary to fully elucidate the comparative advantages of targeting each kinase in different cancer types. This guide provides a foundational understanding and practical methodologies for researchers to conduct their own comparative studies.
References
- 1. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 7. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 8. ATR and Chk1 suppress a caspase-3-dependent apoptotic response following DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chk1 inhibition in p53-deficient cell lines drives rapid chromosome fragmentation followed by caspase-independent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Inhibition of Chk1 with the small molecule inhibitor V158411 induces DNA damage and cell death in an unperturbed S-phase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of CHK1 Inhibition with Radiation Therapy: A Comparative Guide
For Immediate Release
[City, State] – December 8, 2025 – In the ongoing battle against cancer, researchers are continuously exploring novel therapeutic strategies to enhance the efficacy of traditional treatments like radiation therapy. One promising avenue is the combination of radiotherapy with targeted molecular agents. This guide provides a comprehensive comparison of the synergistic effects of Checkpoint Kinase 1 (CHK1) inhibitors, with a focus on validating their potential to sensitize cancer cells to radiation. This document is intended for researchers, scientists, and drug development professionals.
The Rationale for Combining CHK1 Inhibition with Radiotherapy
Radiation therapy induces DNA damage, primarily double-strand breaks (DSBs), in cancer cells, leading to cell death. However, cancer cells can activate cell cycle checkpoints to arrest their progression and repair this damage, thus developing resistance to radiation.[1][2][3][4] The DNA damage response (DDR) pathway plays a critical role in this process, with CHK1 being a key signal transducer that regulates the G2/M checkpoint.[1][2][3][4][5] By inhibiting CHK1, cancer cells are forced to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and enhanced cell death, a concept known as synthetic lethality.[1][2][3][4] Many cancer cells are deficient in the G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints for survival after DNA damage, and thus particularly vulnerable to CHK1 inhibition.[3][6]
Comparative Efficacy of CHK1 Inhibitors in Combination with Radiation
While specific quantitative data for the investigational compound CHK1-IN-7 in combination with radiation is not extensively available in the public domain, a wealth of preclinical data on other selective CHK1 inhibitors demonstrates the potential of this therapeutic strategy. This section compares the performance of several key CHK1 inhibitors.
Quantifying Radiosensitization: Clonogenic Survival Assays
The gold standard for assessing the cytotoxic effect of radiation is the clonogenic survival assay, which measures the ability of single cells to form colonies after treatment. The synergistic effect of CHK1 inhibitors is often quantified by the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER), which indicates the factor by which the radiation dose can be reduced in the presence of the inhibitor to achieve the same level of cell killing.
| CHK1 Inhibitor | Cell Line(s) | Radiation Dose (Gy) | Inhibitor Concentration | Dose Enhancement Ratio (DER) / Sensitizer Enhancement Ratio (SER) | Reference(s) |
| AZD7762 | MiaPaCa-2 (Pancreatic) | Various | 10 nM | RER = 1.5 ± 0.08 | [2] |
| MK-8776 | FaDu (HNSCC) | Various | 10 µM | DER₅₀ = 1.26 | [7] |
| UMSCC12 (HNSCC) | Various | 1 µM | DER₅₀ = 1.35 | [7] | |
| A253 (HNSCC) | Various | 1 µM | DER₅₀ = 1.64 | [7] | |
| CCT244747 | HN4, HN5 (HNSCC) | Various | 0.2, 0.7 µM | Significant radiosensitization observed | [8] |
| PF-477736 | MDA-MB-231 (TNBC) | 4 Gy | 100 nM | Significant reduction in clonogenic survival with combination | [6] |
HNSCC: Head and Neck Squamous Cell Carcinoma; TNBC: Triple-Negative Breast Cancer
Assessing DNA Damage: γH2AX Foci Formation
The phosphorylation of histone H2AX to form γH2AX is a rapid and sensitive marker of DNA double-strand breaks. An increase in the number and persistence of γH2AX foci in cells treated with a CHK1 inhibitor and radiation, compared to radiation alone, indicates impaired DNA repair.
| CHK1 Inhibitor | Cell Line(s) | Treatment | Key Findings | Reference(s) |
| AZD7762 | MiaPaCa-2 (Pancreatic) | AZD7762 + Radiation | Persistent γ-H2AX expression | [2] |
| MK-8776 | FaDu, UMSCC12, A253 (HNSCC) | MK-8776 + 4 Gy Radiation | Significant increase in DSBs at 1h, persisting up to 24h | [7] |
| CCT244747 | HN4, HN5 (HNSCC) | CCT244747 + 4 Gy Radiation | Increased γ-H2AX expression, notably at 12, 24, and 48 hours post-irradiation | [8] |
| PF-477736 | MDA-MB-231 (TNBC) | PF-477736 + 4 Gy Radiation | Enhanced proton-induced DNA DSBs | [6] |
Evaluating Cell Cycle Effects: Abrogation of G2/M Arrest
CHK1 inhibitors are expected to abrogate the radiation-induced G2/M cell cycle checkpoint, forcing cells into premature mitosis. This is typically measured by flow cytometry.
| CHK1 Inhibitor | Cell Line(s) | Treatment | Key Findings | Reference(s) |
| AZD7762 | Pancreatic cancer cells | AZD7762 + Radiation | Abrogation of the radiation-induced G2 checkpoint | [2] |
| MK-8776 | EMT6, HeLa | MK-8776 + 2.5 Gy Radiation | Abrogated G2/M arrest | [9] |
| CCT244747 | HN4, HN5 (HNSCC) | CCT244747 + 4 Gy Radiation | Overcame radiation-mediated G2 arrest | [8] |
| PF-00477736 | HeLa | PF-00477736 + 10 Gy Radiation | Abrogated radiation-induced G2 arrest | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a general experimental workflow for validating the synergistic effect of a CHK1 inhibitor with radiation.
Caption: DNA Damage Response Pathway and the Role of CHK1 Inhibition.
Caption: General Experimental Workflow for Validation.
Detailed Experimental Protocols
Clonogenic Survival Assay
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.
-
Treatment: After allowing cells to attach overnight, treat with this compound at various concentrations for a predetermined time (e.g., 1-24 hours) prior to irradiation.
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group and plot survival curves. Determine the Dose Enhancement Ratio (DER).
γH2AX Foci Formation Assay
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation as described above.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer (e.g., BSA in PBS) and then incubate with a primary antibody against γH2AX. Follow this with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize using a fluorescence microscope.
-
Quantification: Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.[7][11]
Cell Cycle Analysis
-
Cell Treatment: Treat cells in culture flasks with this compound and/or radiation.
-
Harvesting and Fixation: At selected time points (e.g., 24 hours post-irradiation), harvest the cells by trypsinization and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software.[9]
Conclusion
The available preclinical data for a range of CHK1 inhibitors strongly supports their potential as potent radiosensitizers. By abrogating the G2/M checkpoint, inhibiting DNA repair, and promoting mitotic catastrophe, these inhibitors can significantly enhance the tumor-killing effects of radiation. While direct comparative data for this compound is limited in the current literature, the consistent and robust synergistic effects observed with other selective CHK1 inhibitors provide a strong rationale for its continued investigation in combination with radiation therapy. Further studies are warranted to elucidate the specific quantitative effects of this compound and to optimize its therapeutic potential in a clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Chk1 and Wee1 kinases enhances radiosensitivity of 2D and 3D head and neck cancer models to X-rays and low/high-LET protons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Computational Methods for analysis of foci: validation for radiation-induced gamma-H2AX foci in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to CHK1 Inhibitors in Combination Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Checkpoint Kinase 1 (CHK1) inhibitors, with a focus on cross-resistance and synergistic opportunities with other kinase inhibitors. We delve into the experimental data supporting combination strategies, detail the methodologies for key experiments, and visualize the underlying biological pathways.
Checkpoint Kinase 1 (CHK1) is a critical transducer in the DNA Damage Response (DDR) pathway, making it a compelling target for anticancer therapies. CHK1 inhibitors aim to disrupt cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DDR defects. However, as with many targeted therapies, intrinsic and acquired resistance can limit their efficacy. This guide explores the landscape of CHK1 inhibitor cross-resistance and the promising strategy of combining them with other kinase inhibitors to overcome resistance and enhance therapeutic outcomes.
While specific preclinical data on the cross-resistance profile of CHK1-IN-7 is limited in publicly available literature, it has been noted to exhibit a synergistic effect with the chemotherapeutic agent Gemcitabine in prostate and breast cancer cell lines, suggesting a potential role in overcoming chemoresistance.[1] To provide a broader context for the class, this guide will focus on well-characterized CHK1 inhibitors such as Prexasertib, which have been extensively studied in combination with other kinase inhibitors, particularly PARP inhibitors.
Performance Comparison: CHK1 Inhibitors in Combination with PARP Inhibitors
A key strategy to enhance the efficacy of CHK1 inhibitors and overcome resistance is through combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. This is particularly relevant in the context of high-grade serous ovarian cancer (HGSOC), where resistance to PARP inhibitors can emerge. The combination of the CHK1 inhibitor Prexasertib with the PARP inhibitor Olaparib has shown synergistic cytotoxicity in various HGSOC cell lines, including those resistant to PARP inhibitors.
| Cell Line | BRCA Status | Prexasertib IC50 (nM)[2][3][4][5][6] | Olaparib IC50 (µM)[2][3][4][6] | Combination Effect |
| TOV112D | Wild-Type | ~5-10 | ~4-10 | Synergistic |
| ES2 | Wild-Type | ~5-10 | ~4-10 | Synergistic |
| OVCAR3 | Wild-Type | ~6 | >50 | Synergistic |
| OV90 | Wild-Type | ~49 | >50 | Synergistic |
| PEO1 | BRCA2 mutant | ~10 | <10 | Synergistic |
| PEO4 | BRCA2 reversion mutant | ~10 | >50 | Synergistic |
| JHOS2 | BRCA1 mutant | 8400 | Not specified | Not specified |
Table 1: Comparative IC50 values of Prexasertib and Olaparib as single agents and their combined effect in various HGSOC cell lines. The data demonstrates that Prexasertib is potent across most cell lines, and its combination with Olaparib is synergistic, even in cell lines with high Olaparib IC50 values, indicating potential to overcome PARP inhibitor resistance.
Mechanisms of Resistance and Overcoming Them
A significant mechanism of acquired resistance to CHK1 inhibitors is the upregulation of alternative signaling pathways that can compensate for CHK1 inhibition. One such mechanism observed in small cell lung cancer (SCLC) is the upregulation of the WEE1 kinase.[7][8]
| Cell Line | Treatment | Key Observation | Implication |
| SCLC (H792, GLC4) | Prexasertib (long-term) | Increased WEE1 mRNA and protein levels | WEE1 upregulation is a mechanism of acquired resistance to CHK1 inhibitors.[7][8] |
| Prexasertib-resistant SCLC | WEE1 inhibitor (MK-1775) or WEE1 siRNA | Reversal of Prexasertib resistance | Combining CHK1 and WEE1 inhibitors can overcome acquired resistance.[7] |
Table 2: Wee1 upregulation as a mechanism of acquired resistance to the CHK1 inhibitor Prexasertib in SCLC cell lines and the potential to overcome this resistance with a WEE1 inhibitor.
Signaling Pathways and Experimental Workflows
To understand the interplay between CHK1 inhibitors and other kinase inhibitors, it is essential to visualize the relevant signaling pathways and experimental workflows.
Caption: The ATR-CHK1 signaling pathway in response to DNA damage and therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Selectivity of CHK1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative assessment of the checkpoint kinase 1 (CHK1) inhibitor, CHK1-IN-7, and places its activity in the context of other well-characterized CHK1 inhibitors that have progressed to clinical evaluation.
While this compound is a potent inhibitor of human CHK1, comprehensive public data on its selectivity against a broad panel of kinases is limited. To provide a valuable comparative resource, this guide details the selectivity profiles of three clinically investigated CHK1 inhibitors: MK-8776, SRA737, and LY2606368. This information allows researchers to benchmark the expected selectivity of a CHK1 inhibitor and understand the broader landscape of on- and off-target activities.
Data Presentation: Kinase Inhibition Profiles
Due to the limited public availability of a comprehensive kinase panel screen for this compound, this section focuses on the detailed selectivity data available for the comparator compounds.
Table 1: Inhibitory Activity of Selected CHK1 Inhibitors against CHK1 and Other Kinases
| Compound | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Other Notable Off-Target Kinases (IC50 < 1 µM) | Selectivity (CHK2/CHK1) |
| MK-8776 (SCH 900776) | 3 | 1500 | CDK2 (160 nM) | ~500-fold |
| SRA737 (CCT245737) | 1.3 - 1.4 | 9030 | ERK8 (130 nM), PKD1 (298 nM), RSK1 (362 nM), RSK2 (361 nM) | >1000-fold[1] |
| LY2606368 (Prexasertib) | 1 | 8 | RSK1 (9 nM) | 8-fold |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from publicly available sources.[2][3][4]
Comparison with Alternatives
As illustrated in Table 1, the three clinical-stage CHK1 inhibitors exhibit distinct selectivity profiles.
-
MK-8776 demonstrates high selectivity for CHK1 over the closely related kinase CHK2.[2][4] Its most notable off-target activity is against CDK2.[2][4]
-
SRA737 shows excellent selectivity against a broad panel of 124 kinases, with greater than 1000-fold selectivity for CHK1 over CHK2.[1][5] Its off-target activities at higher concentrations include ERK8, PKD1, and RSK family kinases.[5]
-
LY2606368 is a potent inhibitor of both CHK1 and CHK2, displaying only an 8-fold selectivity for CHK1.[3][4] It also potently inhibits RSK1.[3]
This comparative data highlights the importance of comprehensive kinase profiling to understand the full spectrum of a compound's activity. While this compound is known to be a potent CHK1 inhibitor, its activity against other kinases would be a critical factor in its experimental application.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Below is a detailed methodology for a common approach.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a typical radiometric assay for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Adenosine Triphosphate (ATP), [γ-33P]-ATP
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well or 384-well plates
-
Phosphocellulose or streptavidin-coated filter plates
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a broad concentration range (e.g., 100 µM to 1 pM).
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to each well of the assay plate.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the specific substrate to each well.
-
Add the recombinant kinase to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-33P]-ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add the ATP mixture to each well to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Capturing the Substrate:
-
Add the stop solution to each well to terminate the kinase reaction.
-
Transfer the reaction mixture to a filter plate (phosphocellulose for peptide substrates with a net positive charge, or streptavidin-coated for biotinylated substrates).
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]-ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
CHK1 Signaling Pathway
Caption: The CHK1 signaling pathway in response to DNA damage.
Experimental Workflow for Kinase Inhibitor Selectivity Screening
Caption: General workflow for kinase inhibitor selectivity screening.
References
A Head-to-Head Battle in Lung Cancer Models: Prexasertib vs. Rabusertib
In the landscape of targeted therapies for lung cancer, inhibitors of the checkpoint kinase 1 (CHK1) have emerged as a promising strategy, particularly for tumors with specific genetic backgrounds. CHK1 is a critical regulator of the DNA damage response (DDR), and its inhibition can lead to catastrophic DNA damage and cell death in cancer cells. This guide provides a head-to-head comparison of two notable CHK1 inhibitors, prexasertib (LY2606368) and rabusertib (LY2603618), in preclinical lung cancer models.
At a Glance: Key Differences and Efficacy
Both prexasertib and rabusertib are potent ATP-competitive inhibitors of CHK1. Prexasertib, a second-generation CHK1 inhibitor, also demonstrates activity against CHK2.[1] Preclinical studies have shown that both compounds exhibit single-agent efficacy and can potentiate the effects of chemotherapy in lung cancer models.
Table 1: In Vitro Efficacy of Prexasertib and Rabusertib in Lung Cancer Cell Lines
| Cell Line | Cancer Type | Prexasertib (LY2606368) IC50 | Rabusertib (LY2603618) IC50 |
| A549 | NSCLC | >40 nM[2] | - |
| A427 | NSCLC | ~15.48 nM[2] | - |
| SCLC Cell Line Panel (n=11) | SCLC | - | 50% of cells had IC50 <6 μmol/L[3] |
| NSCLC Cell Line Panel | NSCLC | IC50 > 0.8 μmol/L[3] | IC50 >10 μmol/L[3] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. Direct comparison should be made with caution when data is from different studies.
Mechanism of Action: Disrupting the DNA Damage Response
The primary mechanism of action for both prexasertib and rabusertib is the inhibition of CHK1, a key kinase in the DDR pathway. In cancer cells, particularly those with p53 mutations, reliance on the CHK1-mediated cell cycle checkpoints is heightened to cope with increased replication stress and DNA damage.
Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1, prexasertib and rabusertib abrogate these checkpoints, forcing cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[4]
Evidence from preclinical studies demonstrates that both inhibitors lead to an increase in markers of DNA double-strand breaks, such as phosphorylated H2AX (γH2AX), and induce apoptosis.[3][5]
In Vivo Efficacy in Lung Cancer Xenograft Models
Animal models provide crucial insights into the anti-tumor activity of these inhibitors in a more complex biological system.
Prexasertib (LY2606368): In small-cell lung cancer (SCLC) xenograft models, prexasertib has demonstrated significant single-agent activity and has been shown to enhance the efficacy of cisplatin and the PARP inhibitor olaparib.[3][5] In some SCLC mouse models, the combination of prexasertib with an immune checkpoint inhibitor against PD-L1 resulted in significant tumor regression.[6]
Rabusertib (LY2603618): Studies in xenograft models of non-small cell lung cancer (NSCLC) have shown that rabusertib, in combination with gemcitabine, leads to decreased tumor growth and increased survival compared to either agent alone.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of CHK1 inhibitors.
Cell Viability Assay (e.g., CCK-8 or MTS)
-
Cell Seeding: Lung cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the CHK1 inhibitor (e.g., prexasertib or rabusertib), either as a single agent or in combination with other drugs. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Reagent Addition: A reagent such as CCK-8 or MTS is added to each well. These reagents are converted by metabolically active cells into a colored formazan product.
-
Absorbance Reading: After a further incubation period (1-4 hours), the absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and IC50 values are determined.[8]
Western Blotting for DDR Markers
-
Cell Lysis: Following drug treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-CHK1, total CHK1, γH2AX, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Lung Cancer Xenograft Model
-
Cell Implantation: An appropriate number of lung cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, prexasertib alone, rabusertib alone, combination therapy). The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised for further analysis (e.g., weight, immunohistochemistry, western blotting).
Conclusion
Both prexasertib and rabusertib are potent CHK1 inhibitors with demonstrated preclinical activity in lung cancer models. Prexasertib, the second-generation inhibitor, has been more extensively studied as a single agent and in combination with a wider range of therapies, including immunotherapy. The choice between these or other CHK1 inhibitors for further clinical development will depend on a comprehensive evaluation of their efficacy, safety profiles, and the identification of predictive biomarkers to select patients most likely to benefit from this therapeutic strategy. The data presented here provides a foundation for researchers and drug development professionals to understand the comparative preclinical landscape of these two agents in the context of lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CHK1 inhibition overcomes gemcitabine resistance in non-small cell lung cancer cell A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHK1 Inhibition in Small-Cell Lung Cancer Produces Single-Agent Activity in Biomarker-Defined Disease Subsets and Combination Activity with Cisplatin or Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small cell lung cancer may respond to combination of immunotherapy and DNA damage repair inhibitors | MD Anderson Cancer Center [mdanderson.org]
- 7. BioCentury - Cancer [biocentury.com]
- 8. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for CHK1-IN-7
This document provides crucial safety and logistical information for the proper handling and disposal of CHK1-IN-7, a potent human CHK1 inhibitor used in cancer research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Waste Identification and Segregation
Proper segregation of waste is the first and most critical step in the safe disposal of this compound and associated materials. All waste streams must be collected in separate, clearly labeled, and chemically compatible containers.
| Waste Category | Description | Recommended Container |
| Solid Chemical Waste | Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats. | Labeled, sealed, and chemically resistant container. |
| Liquid Chemical Waste | Stock solutions of this compound (e.g., in DMSO), contaminated aqueous solutions from assays, and organic solvent waste from experiments. | Labeled, sealed, leak-proof, and compatible solvent waste container. |
| Sharps Waste | Contaminated needles, syringes, pipette tips, and blades used in the handling of this compound. | Designated, puncture-resistant sharps container. |
| Contaminated Labware | Glassware, plasticware (e.g., centrifuge tubes), and other lab supplies that have come into contact with this compound. | Labeled hazardous waste container. |
Experimental Protocol for Disposal
The following step-by-step procedure should be followed for the disposal of waste generated from experiments involving this compound.
1. Decontamination of Labware:
-
All glassware and equipment contaminated with this compound should be decontaminated.
-
Rinse the contaminated items three times with a suitable solvent (e.g., ethanol or acetone) that can solubilize the compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After rinsing, wash the labware with an appropriate laboratory detergent and water.
2. Handling of Solid Waste:
-
Carefully collect all solid waste, including contaminated PPE and lab supplies, in a designated hazardous waste container.
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical name "this compound," and any relevant hazard symbols.
3. Management of Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof container.
-
Do not dispose of this compound solutions down the drain.[1]
-
The container must be clearly labeled with "Hazardous Liquid Waste," the chemical name, and the solvent composition.
4. Disposal of Sharps:
-
Place all contaminated sharps directly into a designated sharps container to prevent accidental punctures.[1]
5. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Follow all institutional and local regulations for the storage and pickup of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from activities involving this compound.
Caption: this compound Disposal Workflow
Signaling Pathway Context
CHK1 (Checkpoint kinase 1) is a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[2] Its activation, often initiated by ATR (Ataxia-Telangiectasia and Rad3-related protein) in response to single-strand DNA breaks, leads to cell cycle arrest, allowing time for DNA repair.[2][3] Inhibition of CHK1, for which this compound is designed, can sensitize cancer cells to DNA-damaging agents, making it a target for cancer therapy. Given its role in fundamental cellular processes, it is imperative to handle and dispose of inhibitors like this compound with strict adherence to safety protocols to minimize potential biological and environmental impact.
References
Personal protective equipment for handling CHK1-IN-7
Essential Safety and Handling Guide for CHK1-IN-7
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent, research-grade kinase inhibitor, this compound should be handled with a high degree of caution as a potentially hazardous compound.[1] The following procedures are based on best practices for handling potent small molecule inhibitors to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent dedicated lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Handling and Disposal
A clear operational plan is essential for the safe management of this compound in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[2]
-
For long-term storage of the solid compound, refer to the supplier's recommendations, which are typically -20°C for powder and -80°C for solutions in solvents like DMSO.[3]
Handling and Experimental Use:
-
Designated Area: All work with this compound, especially with the solid form and concentrated solutions, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Contain: Prevent the spill from spreading using appropriate absorbent materials.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Clean-up: Carefully collect the spilled material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area according to your institution's established protocols.
Disposal Plan: All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][5]
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, and gloves, in a dedicated, labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Collect all contaminated liquid waste in a separate, dedicated, and sealed hazardous waste container.[4]
-
Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[4]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound".[5]
Visualizing Laboratory Workflows and Biological Pathways
To further clarify procedures and the mechanism of action, the following diagrams illustrate a typical experimental workflow and the signaling pathway involving CHK1.
Caption: A typical experimental workflow for handling this compound.
Caption: Inhibition of the CHK1 signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
